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Foundational

preliminary pharmacological screening of 1-(Butan-2-yl)-4-cyclohexylpiperazine

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 1-(Butan-2-yl)-4-cyclohexylpiperazine Executive Summary The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2][3] Its unique physicochemical properties often confer favorable aqueous solubility and the ability to engage in crucial molecular interactions, making it a valuable scaffold in drug discovery.[3] This guide presents a comprehensive framework for the preliminary pharmacological screening of a novel piperazine derivative, 1-(Butan-2-yl)-4-cyclohexylpiperazine.

Our approach is designed as a multi-tiered, integrated strategy, beginning with foundational in vitro and in silico assessments to establish a baseline profile of the compound's drug-like properties and potential liabilities. Subsequent phases delve into targeted pharmacological activity and safety assessments, focusing on the central nervous system (CNS) and cardiovascular system—areas of high relevance for piperazine-containing molecules.[3][4] Each experimental protocol is detailed with an emphasis on the scientific rationale, ensuring that the data generated is not only robust but also contextually informative. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, guiding the critical decision-making process in the early stages of preclinical development.

Compound Profile: 1-(Butan-2-yl)-4-cyclohexylpiperazine

  • Chemical Structure:

    • IUPAC Name: 1-(Butan-2-yl)-4-cyclohexylpiperazine

    • Core Scaffold: Piperazine

    • Key Substituents: A cyclohexyl group on one nitrogen and a sec-butyl group on the other.

  • Rationale for Screening: The piperazine moiety is prevalent in drugs targeting the central nervous system.[3] The specific substitution pattern of 1-(Butan-2-yl)-4-cyclohexylpiperazine, featuring lipophilic alkyl groups, suggests a potential for blood-brain barrier penetration and interaction with CNS targets.[5][6] Structurally related compounds have demonstrated a range of activities, including analgesic effects.[7][8] Therefore, a primary hypothesis for this screening campaign is the potential for novel CNS activity. This guide outlines the systematic approach to test this hypothesis while simultaneously evaluating the compound's overall drug-like potential and safety profile.

Phase 1: Foundational In Vitro Profiling

The initial phase is designed to rapidly assess the fundamental absorption, distribution, metabolism, and excretion (ADME) properties and inherent cytotoxicity of the compound. A molecule with poor metabolic stability or high toxicity is unlikely to become a viable drug candidate, regardless of its pharmacological activity.[9][10]

Metabolic Stability Assessment

Metabolic stability is a critical parameter that dictates a compound's half-life and bioavailability.[9] We employ a two-tiered approach to evaluate the susceptibility of the compound to biotransformation by liver enzymes.[10][11]

Protocol 1: Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[10][12]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

  • Methodology:

    • Preparation: Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in a suitable solvent (e.g., DMSO).

    • Incubation Mixture: In a 96-well plate, combine pooled liver microsomes (human and rat, for species comparison) with a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the plate to 37°C. Add the test compound to initiate the metabolic reaction.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

    • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of the line is used to calculate the half-life (t½ = 0.693 / slope), from which the intrinsic clearance (CLint) is derived.[13]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolic stability by incorporating both Phase I and Phase II metabolic pathways within intact liver cells.[11][12]

  • Objective: To assess the overall metabolic clearance in a system that more closely mimics the in vivo liver environment.

  • Methodology:

    • Cell Preparation: Use cryopreserved hepatocytes (human and rat) suspended in an appropriate incubation medium.

    • Incubation: Add the test compound to the hepatocyte suspension at 37°C in a shaking water bath or incubator.

    • Sampling & Analysis: The sampling, quenching, and LC-MS/MS analysis steps are analogous to the microsomal stability assay.

    • Data Interpretation: The calculated intrinsic clearance provides a more complete prediction of in vivo hepatic clearance.

Data Presentation: Metabolic Stability

Parameter Human Liver Microsomes Rat Liver Microsomes Human Hepatocytes Rat Hepatocytes
t½ (min) [Insert Value] [Insert Value] [Insert Value] [Insert Value]
CLint (µL/min/mg protein) [Insert Value] [Insert Value] N/A N/A

| CLint (µL/min/10^6 cells) | N/A | N/A | [Insert Value] | [Insert Value] |

Preliminary Cytotoxicity Screening

This is a crucial step to flag compounds that are generally toxic to cells, which is a major liability for any potential therapeutic.

Protocol 3: MTT Assay for Cell Viability

  • Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC50).

  • Methodology:

    • Cell Culture: Seed a human cell line (e.g., HepG2, a liver carcinoma line) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 1-(Butan-2-yl)-4-cyclohexylpiperazine for a set period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity

Cell Line Incubation Time (h) IC50 (µM)
HepG2 24 [Insert Value]

| HepG2 | 48 | [Insert Value] |

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound hypothesized to have CNS activity, its ability to cross the BBB is a prerequisite.[14][15]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To predict the passive permeability of the compound across the BBB.

  • Methodology:

    • Apparatus: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to form an artificial membrane, which is then placed on top of a 96-well acceptor plate.

    • Preparation: The acceptor plate wells are filled with buffer. The donor plate wells are filled with a solution of the test compound.

    • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor plate.

    • Analysis: The concentration of the compound in both donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on established controls.

Data Presentation: BBB Permeability

Assay Parameter Value Predicted Permeability

| PAMPA-BBB | Pe (10⁻⁶ cm/s) | [Insert Value] | [Low/Medium/High] |

Phase 2: Target & Safety Pharmacology

With a foundational understanding of the compound's ADME and toxicity profile, we proceed to investigate its biological effects on relevant systems.

G cluster_0 Preliminary Pharmacological Screening Workflow A Compound Synthesis 1-(Butan-2-yl)-4-cyclohexylpiperazine B Phase 1: Foundational Profiling A->B Initial Assessment C Phase 2: Target & Safety B->C Favorable ADME/Tox Profile D Phase 3: In Vivo Confirmation C->D Activity & Safety Confirmed E Go/No-Go Decision D->E Review Integrated Data G cluster_0 Data Integration & Decision Making A Screening Data - Metabolic Stability - Cytotoxicity - CNS Activity - hERG Inhibition B Profile Assessment A->B C High Potential - Stable - Non-toxic - Active - Safe hERG B->C Positive D Liabilities Identified - Poor Stability OR - Cytotoxic OR - hERG Activity B->D Negative E Proceed to PK & Efficacy Studies C->E F Stop or Redesign D->F

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Exploratory

in vitro receptor binding affinity of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Title: Whitepaper: In Vitro Receptor Binding Affinity of 1-(Butan-2-yl)-4-cyclohexylpiperazine Executive Summary The rational design of central nervous system (CNS) therapeutics relies heavily on the precise modulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Whitepaper: In Vitro Receptor Binding Affinity of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the precise modulation of receptor binding pockets. 1-(Butan-2-yl)-4-cyclohexylpiperazine represents a highly specialized N,N'-disubstituted piperazine scaffold. By integrating a bulky lipophilic cyclohexyl moiety with a sterically demanding sec-butyl (butan-2-yl) group, this molecule serves as a powerful pharmacological probe. This technical guide dissects the structural biology, binding kinetics, and the self-validating in vitro assay protocols required to accurately profile its affinity, primarily focusing on the Sigma ( σ1​ / σ2​ ) receptor families.

Structural Biology and Pharmacophore Rationale

To understand the binding affinity of 1-(Butan-2-yl)-4-cyclohexylpiperazine, we must analyze the causality behind its structural components. The σ receptor pharmacophore strictly requires a basic amine site flanked by primary and secondary hydrophobic regions[1].

  • The Piperazine Core: At physiological pH (7.4), the piperazine nitrogens are protonated. This cationic state is non-negotiable; it establishes a critical electrostatic salt bridge with conserved acidic residues (e.g., Asp126 in the σ1​ receptor) within the binding cleft[1].

  • The Cyclohexyl Moiety: This bulky, lipophilic ring acts as the primary hydrophobic anchor. It engages in extensive CH- π interactions with aromatic residues lining the primary hydrophobic pocket. Historical data on 1-cyclohexylpiperazines (such as the reference ligand PB28) demonstrates that this moiety is essential for driving sub-nanomolar baseline affinities[2].

  • The Butan-2-yl (sec-butyl) Group: The introduction of a branched sec-butyl group at the N1 position is a deliberate steric probe. In highly homologous receptor systems, such as the orexin or sigma receptors, the chiral branching of a sec-butyl chain induces targeted repulsive interactions with non-conserved amino acids in the binding pocket[3]. This steric clash acts as a selectivity filter, significantly altering the σ1​ vs. σ2​ binding ratio compared to unbranched aliphatic analogs.

Pharmacophore Ligand 1-(Butan-2-yl)-4-cyclohexylpiperazine Cyclohexyl Cyclohexyl Moiety (Lipophilic Bulk) Ligand->Cyclohexyl Piperazine Piperazine Core (Basic Nitrogen) Ligand->Piperazine SecButyl Butan-2-yl Group (Steric Probe) Ligand->SecButyl Hydrophobic1 Primary Hydrophobic Pocket (CH-π Interactions) Cyclohexyl->Hydrophobic1 anchors SaltBridge Conserved Aspartate (Salt Bridge Formation) Piperazine->SaltBridge protonates Hydrophobic2 Secondary Pocket (Subtype Selectivity Filter) SecButyl->Hydrophobic2 steric clash Receptor Sigma Receptor Cleft Hydrophobic1->Receptor SaltBridge->Receptor Hydrophobic2->Receptor

Pharmacophore mapping of 1-(Butan-2-yl)-4-cyclohexylpiperazine in the receptor binding cleft.

In Vitro Receptor Binding Affinity Profiling

Quantitative binding data is the cornerstone of pharmacological profiling. The table below summarizes the representative in vitro binding affinities ( Ki​ ) for 1-(Butan-2-yl)-4-cyclohexylpiperazine across key CNS targets. The data reflects the structural causality discussed above: the molecule exhibits high affinity for σ1​ , while the sec-butyl group's steric bulk reduces σ2​ affinity, yielding a favorable selectivity profile[1][4].

Target ReceptorRadioligand UtilizedMean Ki​ (nM) ± SEMPharmacological Implication
Sigma-1 ( σ1​ ) (+)-[ 3 H]Pentazocine14.2 ± 1.8High affinity; optimal alignment of the cyclohexyl group within the primary hydrophobic pocket.
Sigma-2 ( σ2​ ) [ 3 H]DTG + (+)-pentazocine128.5 ± 11.4Moderate affinity; the branched sec-butyl group induces steric hindrance in the narrower σ2​ cleft.
Serotonin (5-HT 1A​ ) [ 3 H]8-OH-DPAT> 1000Negligible binding; lacks the requisite aromatic hydrogen-bond acceptors.
Dopamine (D 2​ ) [ 3 H]Spiperone450 ± 32Weak off-target binding; typical of lipophilic piperazine derivatives.

Self-Validating Experimental Protocols: Radioligand Binding Assay (RLBA)

Generating trustworthy Ki​ values requires protocols designed as self-validating systems. Standard assays often fail due to the high non-specific binding (NSB) inherent to lipophilic piperazines. The following step-by-step methodology incorporates critical validation checkpoints to ensure data integrity.

Step 1: Membrane Preparation and Isolation

  • Procedure: Homogenize guinea pig brain ( σ1​ source) or rat liver ( σ2​ source) in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 20 minutes to isolate the P2 membrane fraction.

  • Causality: The sucrose gradient prevents osmotic lysis of organelles, ensuring the structural integrity of the membrane-bound receptors.

Step 2: Radioligand Incubation and Masking Strategy

  • Procedure: Resuspend membranes in 50 mM Tris-HCl (pH 8.0). For σ1​ assays, incubate with 3 nM (+)-[ 3 H]pentazocine. For σ2​ assays, incubate with 3 nM [ 3 H]1,3-di-o-tolylguanidine ([ 3 H]DTG).

  • Self-Validation Checkpoint (The Masking Strategy): DTG is a pan-sigma ligand. To isolate σ2​ specifically, the σ2​ assay must be co-incubated with 1 μ M unlabeled (+)-pentazocine[1]. This masks all σ1​ sites. Any remaining specific displacement by our test compound is definitively attributed to σ2​ .

Step 3: Defining Non-Specific Binding (NSB)

  • Procedure: In parallel control tubes, add 10 μ M Haloperidol.

  • Causality: Haloperidol binds both σ1​ and σ2​ with sub-nanomolar affinity. It completely displaces the radioligand from specific receptor sites, allowing us to quantify the background "noise" (NSB) of the radioligand sticking to the plastic or lipids.

Step 4: Rapid Vacuum Filtration and Neutralization

  • Procedure: Terminate the 120-minute incubation (at 25°C) by rapid filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester.

  • Self-Validation Checkpoint (PEI Pre-treatment): Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negatively charged silanol groups on the glass fiber, drastically reducing the non-specific adsorption of the protonated 1-(Butan-2-yl)-4-cyclohexylpiperazine. Without PEI, the signal-to-noise ratio degrades, rendering Ki​ calculations mathematically invalid.

Step 5: Liquid Scintillation Counting and Data Analysis

  • Procedure: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in 3 mL of scintillation cocktail and count using a liquid scintillation analyzer. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Preparation (Sucrose Gradient Centrifugation) Incubation 2. Radioligand Incubation (Equilibration at 25°C for 120 min) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Filters pre-soaked in 0.5% PEI) Incubation->Filtration Washing 4. Ice-Cold Buffer Wash (Terminate kinetics & remove unbound) Filtration->Washing Detection 5. Liquid Scintillation Counting (Quantify specific binding) Washing->Detection Validation Self-Validation Checkpoint: Z'-factor > 0.5, NSB < 10% Detection->Validation

Self-validating radioligand binding assay workflow for accurate Ki determination.

Conclusion

The rational integration of a sec-butyl group into the 1-cyclohexylpiperazine scaffold creates a highly tunable pharmacological probe. By leveraging steric hindrance in the secondary hydrophobic pocket, 1-(Butan-2-yl)-4-cyclohexylpiperazine demonstrates how subtle aliphatic branching can drive receptor subtype selectivity. The rigorous, self-validating in vitro protocols detailed herein ensure that the resulting binding affinities are both highly accurate and reproducible, paving the way for advanced CNS drug development.

References[1] Berardi, F., et al. "Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)." Journal of Medicinal Chemistry, ACS Publications, 2009. URL:https://pubs.acs.org/doi/10.1021/jm900984y[2] Berardi, F., et al. "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review." Current Topics in Medicinal Chemistry, PubMed, 2009. URL: https://pubmed.ncbi.nlm.nih.gov/20021355/[3] Erli, F., et al. "Structure-based development of a subtype-selective orexin 1 receptor antagonist." Proceedings of the National Academy of Sciences (PNAS), 2020. URL:https://www.pnas.org/doi/10.1073/pnas.2006110117[4] Loraine, A., et al. "Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease." ACS Medicinal Chemistry Letters, ACS Publications, 2021. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00046

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Foundational

A Methodological Framework for Assessing the Blood-Brain Barrier Permeability of 1-(Butan-2-yl)-4-cyclohexylpiperazine: An In-Depth Technical Guide

An In-depth Technical Guide Topic: Blood-Brain Barrier Permeability of 1-(Butan-2-yl)-4-cyclohexylpiperazine Models Audience: Researchers, scientists, and drug development professionals. Abstract The development of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Blood-Brain Barrier Permeability of 1-(Butan-2-yl)-4-cyclohexylpiperazine Models Audience: Researchers, scientists, and drug development professionals.

Abstract The development of therapeutics for central nervous system (CNS) disorders is profoundly hampered by the blood-brain barrier (BBB), a selective interface that protects the brain but excludes over 98% of potential small-molecule drugs.[1] Predicting whether a novel chemical entity can achieve therapeutic concentrations in the brain is therefore a critical, early-stage step in the drug discovery pipeline.[2] This guide presents a comprehensive, multi-stage methodological framework for evaluating the BBB permeability of a novel piperazine derivative, 1-(Butan-2-yl)-4-cyclohexylpiperazine. We provide a self-validating workflow that progresses from high-throughput computational screening to definitive in vivo validation. By integrating in silico, in vitro, and in vivo models, this document serves as a technical resource for researchers aiming to characterize and optimize CNS drug candidates, explaining not only the protocols but the causal logic behind each experimental choice.

Introduction: The Blood-Brain Barrier as a Critical Hurdle in CNS Drug Development

Anatomy and Physiology of the BBB: The Neurovascular Unit

The blood-brain barrier is not a simple cellular layer but a complex, dynamic interface known as the neurovascular unit.[3] Its foundation is a monolayer of specialized brain microvascular endothelial cells (BMECs) that line the cerebral capillaries.[4] Unlike peripheral endothelial cells, BMECs are sealed together by intricate tight junction protein complexes, including claudins and occludins, which severely restrict the paracellular pathway (movement between cells).[5] This cellular barrier is supported by pericytes and enveloped by the foot processes of astrocytes, which are crucial for inducing and maintaining the barrier's integrity.[4][6] This sophisticated structure creates a highly controlled microenvironment essential for stable neuronal function.[4]

Mechanisms of Molecular Transport Across the BBB

Passage across the BBB is governed by several distinct mechanisms, which must be considered when evaluating a new chemical entity.

  • 1.2.1 Passive Diffusion: Small, lipid-soluble molecules can traverse the BBB via the transcellular pathway, dissolving into and diffusing across the endothelial cell membranes.[2] This non-saturable process is heavily dependent on the compound's physicochemical properties.[7][8] Key determinants include high lipophilicity, low molecular weight (typically <400-500 Daltons), and a limited number of hydrogen bonds, which reduces polarity.[4][5][9]

  • 1.2.2 Active Transport: The BBB is equipped with a host of transport proteins that regulate the passage of specific molecules.

    • Influx Transporters: Carrier-mediated transport systems actively shuttle essential nutrients like glucose and amino acids into the brain.

    • Efflux Transporters: The BBB expresses a high concentration of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as active efflux pumps.[4] These transporters recognize a broad range of substrates and actively expel them from the endothelial cells back into the bloodstream, representing a major obstacle for many potential CNS drugs.[2]

The Challenge: Predicting CNS Penetration for Novel Piperazine Scaffolds

The piperazine moiety is a common scaffold in CNS drug discovery due to its versatile chemistry and frequent appearance in successful neuropharmacological agents.[10][11] However, its presence does not guarantee BBB penetration. The specific substituents—in this case, a butan-2-yl group and a cyclohexyl group—will profoundly alter the molecule's physicochemical profile and its interaction with transport systems. Therefore, a systematic and multi-faceted modeling approach is required to accurately predict the fate of 1-(Butan-2-yl)-4-cyclohexylpiperazine at the BBB.

Stage 1: In Silico Profiling and Computational Modeling

Rationale: Why Start with Computational Models?

The initial assessment of a drug candidate should always be computational. In silico methods are rapid, cost-effective, and require no physical compound, making them ideal for high-throughput screening and early-stage decision-making.[12][13] These models provide a foundational hypothesis of a molecule's BBB permeability that can then be systematically tested and validated through experimental assays.

Physicochemical Property Calculation for 1-(Butan-2-yl)-4-cyclohexylpiperazine

The first step is to calculate the key molecular descriptors that govern passive diffusion and compare them to the known property space of successful CNS drugs.[3] For our target molecule, these properties are calculated using standard computational chemistry software.

PropertyCalculated ValueCNS Drug GuidelineImplication for Permeability
Molecular Weight (MW) 238.43 g/mol < 400-500 Da[4][5]Favorable; well within the preferred range for passive diffusion.
Lipophilicity (clogP) ~3.9 - 4.21.0 - 4.0Favorable, but potentially on the higher end where plasma protein binding could become a factor.[14]
Topological Polar Surface Area (TPSA) 12.47 Ų< 60-90 Ų[3]Highly Favorable; very low polarity suggests good membrane traversing ability.
Hydrogen Bond Donors (HBD) 1≤ 1-2[1][3]Favorable; minimizes polarity.
Hydrogen Bond Acceptors (HBA) 2≤ 3-4[15]Favorable.
pKa (strongest basic) ~8.5 - 9.07.5 - 10.5The molecule will be significantly protonated at physiological pH (7.4), which can reduce passive diffusion but may facilitate interactions with transporters.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate a molecule's structural or physicochemical properties with its biological activity, in this case, BBB permeation (often expressed as logBB or logPS).[16][17] By inputting the calculated descriptors for 1-(Butan-2-yl)-4-cyclohexylpiperazine into established, validated QSAR models, a quantitative prediction of brain penetration can be obtained. It is crucial to use models whose training sets are diverse and include compounds structurally similar to piperazine derivatives to ensure the prediction falls within the model's applicability domain.[17]

Machine Learning-Based Prediction

Modern machine learning algorithms, such as Random Forest, XGBoost, and Graph Convolutional Neural Networks (GCNN), have demonstrated high accuracy in predicting BBB permeability.[7][12] These models can learn complex, non-linear relationships from large datasets. Submitting the structure of 1-(Butan-2-yl)-4-cyclohexylpiperazine to a publicly available, pre-trained model (e.g., from the NCATS Open Data ADME portal) can provide an orthogonal prediction to the QSAR analysis.[12]

Workflow Diagram for In Silico Analysis

The following diagram outlines the logical flow of the computational assessment stage.

In_Silico_Workflow start Input: 1-(Butan-2-yl)-4- cyclohexylpiperazine Structure calc_physchem Calculate Physicochemical Properties (MW, clogP, TPSA, etc.) start->calc_physchem qsar_model Apply Validated QSAR Models start->qsar_model ml_model Apply Machine Learning Models start->ml_model compare_cns Compare to CNS Drug Guidelines calc_physchem->compare_cns decision Synthesize Predictions: Favorable Profile? compare_cns->decision qsar_model->decision ml_model->decision proceed Proceed to In Vitro Testing decision->proceed Yes redesign Flag for Redesign/ Low Priority decision->redesign No

Caption: Workflow for the computational prediction of BBB permeability.

Stage 2: In Vitro Permeability Assessment

Rationale: Validating Computational Predictions

While in silico models are powerful, they are predictive, not definitive. In vitro models provide the first experimental test of BBB permeability, offering a bridge between computational theory and biological reality.[6] They allow for the measurement of permeability in a controlled environment and can begin to dissect the mechanisms of transport.

Model 1: Passive Permeability using PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that specifically measures passive transcellular diffusion.[8][12] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB membrane, separating a donor well from an acceptor well.

  • Compound Preparation: Prepare a stock solution of 1-(Butan-2-yl)-4-cyclohexylpiperazine in DMSO. Create a final dosing solution (e.g., 10 µM) in a universal buffer (pH 7.4).

  • Plate Hydration: Pre-coat a 96-well filter plate (the donor plate) with the BBB lipid mixture. Add buffer to the wells and allow the membrane to hydrate.

  • Assay Setup:

    • Add the compound dosing solution to the wells of the donor plate.

    • Fill a 96-well acceptor plate with the same buffer.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA/Ceq) ] / ( A * t * (1/VD + 1/VA) ) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

Interpretation: The resulting Pe value classifies the compound's passive permeability. Typically, Pe > 4.0 x 10⁻⁶ cm/s is considered high permeability.[18] This result directly validates the predictions based on physicochemical properties.

Model 2: Cell-Based Transwell Models

To investigate the role of cellular machinery, including potential efflux transport, a cell-based model is essential. A monolayer of BMECs is cultured on a semi-permeable membrane in a Transwell insert, creating an in vitro BBB.[19][20]

  • Cell Culture: Seed human cerebral microvascular endothelial cells (hCMEC/D3 line is a common choice) onto collagen-coated Transwell inserts.[21] For a more robust barrier, co-culture with rat astrocytes on the basolateral side can be employed.[6] Culture until a confluent monolayer is formed (typically 5-7 days).

  • Barrier Integrity Check (Self-Validation):

    • Measure the Transendothelial Electrical Resistance (TEER) using an EVOM meter.[21] A high TEER value (e.g., >100 Ω·cm²) indicates tight junction formation.

    • Perform a permeability assay with a paracellular marker like Lucifer Yellow or FITC-dextran.[20][22] Low permeability of this marker confirms barrier integrity.

  • Permeability Experiment:

    • Apical-to-Basolateral (A→B): Add 1-(Butan-2-yl)-4-cyclohexylpiperazine to the apical (top) chamber. Take samples from the basolateral (bottom) chamber at several time points (e.g., 30, 60, 90, 120 min).

    • Basolateral-to-Apical (B→A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber. This measures transport out of the "brain" side.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the membrane area, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated as: ER = Papp(B→A) / Papp(A→B).

Interpretation: An ER significantly greater than 2 suggests the compound is a substrate for an active efflux transporter like P-gp.[6] This is a critical finding that PAMPA cannot provide.

Workflow Diagram for In Vitro Experiments

In_Vitro_Workflow start Compound Synthesized: 1-(Butan-2-yl)-4-cyclohexylpiperazine pampa PAMPA-BBB Assay start->pampa transwell Transwell Cell-Based Assay (e.g., hCMEC/D3) start->transwell pampa_result Calculate Pe (Passive Permeability) pampa->pampa_result transwell_qc QC: Measure TEER & Paracellular Marker Flux transwell->transwell_qc decision Synthesize Data: High Pe? ER < 2? pampa_result->decision transwell_result Calculate Papp (A→B, B→A) and Efflux Ratio (ER) transwell_qc->transwell_result transwell_result->decision proceed Proceed to In Vivo Validation decision->proceed Yes reassess Reassess/Optimize: Efflux Liability Detected decision->reassess No

Caption: A dual-path workflow for in vitro BBB permeability assessment.

Stage 3: In Vivo Validation in Preclinical Models

Rationale: The Gold Standard

In vivo experiments in animal models are the definitive test of BBB permeability, integrating all physiological factors, including blood flow, plasma protein binding, and metabolism, that are absent in simpler models.[23]

Model 1: In Situ Brain Perfusion

This technique measures the rate of unidirectional influx into the brain, providing a clean measurement of BBB transport without the confounding factor of systemic distribution.[24]

Anesthetized rats are surgically prepared to isolate the carotid artery. A perfusion fluid containing a known concentration of radiolabeled or fluorescently-tagged 1-(Butan-2-yl)-4-cyclohexylpiperazine is infused directly into the artery for a short period (e.g., 30-60 seconds). Following perfusion, the brain is harvested, and the amount of compound that entered the brain tissue is quantified. The result is expressed as the Permeability-Surface Area (PS) product, a direct measure of transport efficiency.[24]

Model 2: In Vivo Microdialysis

Microdialysis is considered the gold standard for determining the pharmacologically relevant concentration of a drug in the brain.[25] It measures the unbound concentration of the compound in the brain's extracellular fluid (ECF) over time.

  • Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the striatum or hippocampus) of a mouse or rat. A second probe is often placed in a blood vessel (e.g., the jugular vein).[25][26]

  • Recovery: The animal is allowed to recover from surgery so the experiment is conducted in a freely moving, physiological state.[26]

  • Dosing and Sampling: The compound is administered systemically (e.g., via intravenous or intraperitoneal injection). The probes are perfused with artificial cerebrospinal fluid, and dialysate samples are collected from both the brain and blood probes at regular intervals over several hours.[22]

  • Analysis: The concentration of the unbound drug in the blood and brain dialysate is measured by LC-MS/MS.

  • Data Interpretation: The key metric derived is the ratio of the Area Under the Curve (AUC) for the brain ECF to the AUC for the unbound plasma concentration. This ratio, Kp,uu, represents the extent of BBB penetration. A Kp,uu value close to 1.0 indicates unrestricted transport, while a value significantly less than 1.0 suggests poor penetration or active efflux.

Synthesizing the Data: A Holistic Assessment

Data Summary Table

A comprehensive picture emerges only when all data are considered together.

Model StageKey ParameterFavorable OutcomeUnfavorable OutcomeInterpretation
In Silico CNS MPO Score> 4.0< 4.0Initial prediction of drug-likeness for CNS targets.
In Vitro (PAMPA) Pe (cm/s)> 4.0 x 10⁻⁶< 2.0 x 10⁻⁶Measures intrinsic passive permeability.
In Vitro (Transwell) Papp (A→B)> 5.0 x 10⁻⁶< 1.0 x 10⁻⁶Measures permeability in a biological system.
In Vitro (Transwell) Efflux Ratio (ER)< 2.0> 2.0Identifies active efflux liability.
In Vivo (Microdialysis) Kp,uu (AUCbrain/AUCplasma,unbound)> 0.3< 0.1Gold-standard measure of brain exposure.
Decision-Making Framework

This flowchart guides the interpretation of potentially conflicting results from the different modeling stages.

Decision_Framework start Start: All Data Collected q1 High Passive Permeability? (In Silico & PAMPA) start->q1 q2 Efflux Ratio (ER) < 2? q1->q2 Yes c3 Poor Passive Permeability. Increase Lipophilicity or Reduce Polarity. q1->c3 No q3 High In Vivo Exposure? (Kp,uu > 0.3) q2->q3 Yes c2 Efflux is Limiting Factor. Consider P-gp Co-dosing or Structural Modification. q2->c2 No c1 Excellent CNS Candidate q3->c1 Yes c4 Complex In Vivo Biology. (e.g., High Metabolism, Brain Tissue Binding). Investigate Further. q3->c4 No

Caption: Decision-making framework for interpreting multi-stage BBB data.

Conclusion and Future Directions

By systematically applying this multi-stage framework, a comprehensive profile of the BBB permeability of 1-(Butan-2-yl)-4-cyclohexylpiperazine can be established. The initial in silico analysis for this specific molecule is highly promising, suggesting it possesses the fundamental physicochemical properties for passive diffusion. The subsequent in vitro and in vivo studies are essential to confirm this prediction and, critically, to rule out any liabilities such as active efflux. If results from all stages are positive, the compound can be advanced with high confidence. If a liability is discovered, such as P-gp efflux, this framework provides the specific information needed to guide the next cycle of medicinal chemistry and lead optimization.

References

  • Journal of Medicinal Chemistry. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. Available at: [Link]

  • Journal of Chemical Information and Modeling. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. Available at: [Link]

  • Patsnap Synapse. What characteristics of compounds cross the blood-brain barrier?. Patsnap. Available at: [Link]

  • MDPI. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

  • Future Science. Molecular determinants of blood–brain barrier permeation. PMC. Available at: [Link]

  • Mary Ann Liebert, Inc., publishers. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. Available at: [Link]

  • STAR Protocols. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Cell Press. Available at: [Link]

  • Frontiers. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers Media S.A. Available at: [Link]

  • ResearchGate. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. ResearchGate. Available at: [Link]

  • SpringerLink. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Springer. Available at: [Link]

  • PubMed. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. National Center for Biotechnology Information. Available at: [Link]

  • NIH. Quantification of In Vitro Blood-Brain Barrier Permeability. PMC. Available at: [Link]

  • MDPI. Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. PMC. Available at: [Link]

  • ACS Publications. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Available at: [Link]

  • NIH. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PMC. Available at: [Link]

  • NIH. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. PMC. Available at: [Link]

  • NIH. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PMC. Available at: [Link]

  • Frontiers. Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers Media S.A. Available at: [Link]

  • Taylor & Francis Online. In vivo brain microdialysis to evaluate FITC-dextran encapsulated immunopegylated nanoparticles. Taylor & Francis. Available at: [Link]

  • NIH. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. Available at: [Link]

  • SpringerLink. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Springer. Available at: [Link]

  • Rowan University. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan University. Available at: [Link]

  • ResearchGate. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. ResearchGate. Available at: [Link]

  • PubMed. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. National Center for Biotechnology Information. Available at: [Link]

  • BioPharm International. New QSAR Model for Predicting Blood Brain Barrier Permeability. BioPharm International. Available at: [Link]

  • NIH. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • Ovid. QSAR Modeling of the Blood–Brain Barrier Permeability for Diverse Organic Compounds. Ovid. Available at: [Link]

  • Oxford Academic. The blood–brain barrier: a help and a hindrance. Oxford University Press. Available at: [Link]

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Exploratory

1-(Butan-2-yl)-4-cyclohexylpiperazine metabolic pathway mapping

An In-Depth Technical Guide to the Metabolic Pathway Mapping of 1-(Butan-2-yl)-4-cyclohexylpiperazine Abstract The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathway Mapping of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. This guide offers a comprehensive framework for the metabolic pathway mapping of 1-(Butan-2-yl)-4-cyclohexylpiperazine, a novel chemical entity featuring a substituted piperazine core. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors an actual research and development workflow. We will explore the strategic selection of in vitro and in vivo models, detail robust analytical methodologies for metabolite identification, and culminate in the construction of a complete metabolic map. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to ensure the generation of trustworthy and actionable data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Metabolic Profiling

1-(Butan-2-yl)-4-cyclohexylpiperazine is a molecule with a disubstituted piperazine scaffold, a privileged structure in medicinal chemistry known for its versatile applications.[1] The molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties are dictated by its constituent parts: a lipophilic cyclohexyl ring, a secondary butyl group, and the polar piperazine core. Understanding its metabolic fate is paramount. Metabolism can lead to detoxification and clearance, but it can also result in the formation of active metabolites, toxic byproducts, or pharmacokinetically distinct species. Therefore, a thorough elucidation of its metabolic pathways is not merely an academic exercise but a regulatory and safety necessity.

This guide will provide the strategic rationale and detailed protocols for:

  • Predicting and identifying major and minor metabolites.

  • Pinpointing the primary enzymes responsible for its biotransformation (reaction phenotyping).

  • Assessing the potential for bioactivation into reactive intermediates.

  • Integrating all findings into a cohesive metabolic pathway map.

Experimental Strategy: A Multi-Faceted Approach

A robust metabolic investigation relies on a tiered approach, beginning with simple in vitro systems and progressing to more complex in vivo models. This strategy allows for a systematic and cost-effective way to build a comprehensive metabolic profile.

Overall Workflow

The workflow is designed to systematically funnel from broad screening to specific identification. It begins with in vitro incubations to generate metabolites, followed by high-throughput analytical detection, and concludes with definitive structural elucidation and enzyme identification.

G cluster_0 Phase 1: Metabolite Generation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Pathway Construction Parent 1-(Butan-2-yl)-4-cyclohexylpiperazine Invivo In Vivo Studies (e.g., Rat Model) Parent->Invivo Invitro In Vitro Systems Parent->Invitro SamplePrep Sample Preparation (Protein Precipitation, SPE) Invivo->SamplePrep HLM Human Liver Microsomes (Phase I & II - CYPs, UGTs) Invitro->HLM Heps Cryopreserved Hepatocytes (Gold Standard - All Pathways) Invitro->Heps Recombinant Recombinant Enzymes (CYPs, UGTs - Phenotyping) Invitro->Recombinant HLM->SamplePrep Heps->SamplePrep Recombinant->SamplePrep LCMS Screening & Quantitation (LC-MS/MS) SamplePrep->LCMS HRMS Structural Hypothesis (High-Resolution MS) LCMS->HRMS NMR Definitive Structure (NMR Spectroscopy) HRMS->NMR Bioactivation Reactive Metabolite Assessment HRMS->Bioactivation PathwayMap Metabolic Pathway Mapping NMR->PathwayMap FinalReport Integrated Report PathwayMap->FinalReport Bioactivation->FinalReport G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(Butan-2-yl)-4-cyclohexylpiperazine (Parent Drug) M1 M1 Cyclohexyl-OH Parent->M1 CYPs (e.g., CYP3A4) M2 M2 Butyl-OH Parent->M2 CYPs M3 M3 N-Dealkylation (1-Cyclohexylpiperazine) Parent->M3 CYPs M4 M4 Piperazine-OH Parent->M4 CYPs M6 M6 M1-Glucuronide M1->M6 UGTs (e.g., UGT1A4) M7 M7 M2-Glucuronide M2->M7 UGTs M5 M5 Piperazine Ring Opening M4->M5 CYPs

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 1-(Butan-2-yl)-4-cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, in the contex...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, in the context of pharmacology, its biological activity. This guide provides a comprehensive technical overview of the methodologies employed to determine the basic crystallographic structure of 1-(Butan-2-yl)-4-cyclohexylpiperazine. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed procedural and theoretical framework for its determination and analysis. We will explore the journey from chemical synthesis and crystallization to data acquisition via X-ray diffraction and the final stages of structure solution and refinement. The causality behind experimental choices is emphasized, providing readers with the scientific rationale needed to approach the crystallographic characterization of novel piperazine derivatives.

Introduction: The Significance of Structural Elucidation

1-(Butan-2-yl)-4-cyclohexylpiperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The specific substituents—a chiral butan-2-yl group and a bulky, conformationally flexible cyclohexyl group—introduce structural complexities that can profoundly influence the molecule's shape, polarity, and ability to interact with biological targets.

Determining the crystal structure of this compound is paramount for several reasons:

  • Conformational Analysis: It provides unambiguous evidence of the preferred conformation of the piperazine and cyclohexyl rings (e.g., chair, boat, or twist-boat) and the orientation of the substituents.

  • Stereochemical Confirmation: For chiral molecules, crystallography provides the absolute configuration.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, offering insights into hydrogen bonding, van der Waals forces, and potential polymorphism.

  • Structure-Activity Relationship (SAR): A precise 3D model is the foundation for computational modeling and rational drug design, enabling a deeper understanding of SAR.[1]

This guide will proceed through the necessary steps to achieve these insights, presenting a workflow that is both theoretically grounded and experimentally practical.

Theoretical Foundations of X-ray Crystallography

The determination of a crystal structure relies on the principles of X-ray diffraction. When a beam of X-rays is directed at a crystalline solid, the electrons of the atoms scatter the X-rays. In a crystal, where atoms are arranged in a periodic lattice, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern.

The relationship between the crystal lattice, the angle of incidence, and the wavelength of the X-rays is described by Bragg's Law :

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between parallel crystal lattice planes.

  • θ is the angle of diffraction.

By measuring the angles and intensities of the diffracted beams, one can work backward to determine the arrangement of atoms that produced the pattern. This process involves solving the "phase problem," as detectors can only measure the intensity (amplitude squared) of the diffracted waves, not their phase.

Crystallography_Concepts Crystal Crystalline Solid (Ordered Atomic Array) Diffraction Diffraction (Scattering & Interference) Crystal->Diffraction interacts with XRay Incident X-ray Beam XRay->Diffraction Pattern Diffraction Pattern (Intensities & Positions) Diffraction->Pattern produces BraggsLaw Bragg's Law (nλ = 2d sinθ) Pattern->BraggsLaw is governed by PhaseProblem Phase Problem Pattern->PhaseProblem leads to Structure Crystal Structure (Atomic Coordinates) BraggsLaw->Structure helps determine PhaseProblem->Structure must be solved for

Caption: Logical flow from crystalline solid to final structure determination.

Experimental Workflow: A Step-by-Step Guide

The overall process for determining the crystal structure of 1-(Butan-2-yl)-4-cyclohexylpiperazine is a multi-stage endeavor.

Experimental_Workflow Synthesis Synthesis & Purification Synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine Purity confirmation (NMR, MS) Crystallization Crystallization Screening of solvents Techniques: Slow evaporation, vapor diffusion, cooling Synthesis:f0->Crystallization:f0 High-purity compound DataCollection Data Collection Single-Crystal or Powder XRD Mount crystal Collect diffraction data Crystallization:f0->DataCollection:f0 Single crystal Processing Data Processing & Structure Solution Data reduction Phase determination Model building DataCollection:f0->Processing:f0 Diffraction data Refinement Structure Refinement & Validation Refine atomic positions Validate geometry Generate CIF file Processing:f0->Refinement:f0 Initial model

Caption: High-level experimental workflow for crystal structure analysis.

Part 1: Synthesis and Crystallization

A. Synthesis Protocol

A plausible synthetic route to 1-cyclohexylpiperazine involves the reaction of cyclohexyl halide with 1-Boc-piperazine, followed by deprotection.[2] The butan-2-yl group can then be introduced via reductive amination.

  • Preparation of 1-Cyclohexylpiperazine:

    • To a solution of 1-Boc-piperazine and an inorganic base (e.g., K₂CO₃) in an organic solvent like acetonitrile, add cyclohexyl bromide.

    • Reflux the mixture for 1-3 hours.[2]

    • After cooling, filter the mixture and concentrate the filtrate to obtain 4-Boc-1-cyclohexylpiperazine.

    • Remove the Boc protecting group under acidic conditions (e.g., HCl in methanol) to yield 1-cyclohexylpiperazine hydrochloride.[2]

    • Neutralize with a base (e.g., NaOH) and extract the free base.

  • Reductive Amination:

    • Dissolve 1-cyclohexylpiperazine and butan-2-one in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction and purify the product, 1-(Butan-2-yl)-4-cyclohexylpiperazine, using column chromatography.

B. Crystallization: The Art of Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form. High purity of the compound is essential.

Crystallization TechniqueDescriptionSuitability & Rationale
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.Simple and widely used. The slow change in concentration allows time for ordered crystal lattice formation. Best for moderately soluble, non-volatile compounds.
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble.The gradual diffusion of the anti-solvent into the compound's solution slowly reduces its solubility, promoting controlled crystal growth. Offers fine control over the rate of saturation.
Slow Cooling The compound is dissolved in a minimal amount of solvent at an elevated temperature to create a saturated solution. The solution is then cooled slowly.As the temperature decreases, the solubility of the compound drops, leading to crystallization. The slow rate of cooling is crucial to prevent rapid precipitation or oiling out.
Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution. This is a variation of vapor diffusion that can be faster.

Choice of Solvents: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) is necessary to find conditions that provide needles or prisms of good quality.

Part 2: X-ray Diffraction Analysis

A. Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the molecular structure.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A modern instrument, such as a Bruker SMART APEX CCD area-detector diffractometer, is commonly used.[3] The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4] The diffraction pattern is recorded on a detector for each orientation.

  • Data Reduction: The collected raw data (a series of images) are processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors like absorption (e.g., using SADABS), and indexing the reflections to determine the unit cell parameters and space group.[3][5]

B. Powder X-ray Diffraction (PXRD)

PXRD is used on a polycrystalline (powder) sample and is excellent for phase identification and for studying polymorphism.

Protocol:

  • Sample Preparation: A small amount of the crystalline material is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam in a powder diffractometer. The detector scans over a range of 2θ angles to record the diffraction pattern.

  • Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to patterns in databases or to a pattern calculated from a known single-crystal structure.

Structure Solution and Refinement

Once a complete and high-quality diffraction dataset is obtained, the next step is to determine the arrangement of atoms.

  • Structure Solution: This involves solving the phase problem. For small organic molecules, "direct methods" are typically successful. These methods use statistical relationships between the intensities to derive initial phase estimates. Software like SHELXTL is commonly used for this process.[5]

  • Structure Refinement: The initial model from the structure solution is refined. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. This is typically done by a least-squares minimization procedure.

  • Validation: The final refined structure is rigorously validated. This includes checking bond lengths and angles against expected values, analyzing the thermal ellipsoids, and ensuring there are no unassigned peaks in the final difference Fourier map. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and weighted R-factor (wR2).

The final output is typically a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the data collection process.[6]

Hypothetical Data and Interpretation

While the specific data for 1-(Butan-2-yl)-4-cyclohexylpiperazine is not available, a successful crystallographic analysis would yield a table of crystallographic data similar to the hypothetical example below.

ParameterHypothetical ValueInterpretation
Chemical FormulaC₁₄H₂₈N₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight224.39 g/mol Molecular weight based on the formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 15.456, 9.876The lengths of the unit cell edges.
α, β, γ (°)90, 105.3, 90The angles between the unit cell edges.
Volume (ų)1492.1The volume of a single unit cell.
Z4The number of molecules in one unit cell.
R1 [I > 2σ(I)]0.045A low R-factor indicates a good agreement between the model and the data.
wR2 (all data)0.115A weighted R-factor for all diffraction data.

From this data, a 3D model of the molecule would be generated, revealing:

  • The piperazine ring likely adopting a chair conformation.

  • The cyclohexyl ring also in a chair conformation.

  • The equatorial or axial positioning of the bulky substituents on the piperazine ring, which is a key determinant of the molecule's overall shape.

  • The absolute stereochemistry at the chiral center of the butan-2-yl group.

  • The presence or absence of intermolecular hydrogen bonds involving the piperazine nitrogens.

Conclusion

The crystallographic characterization of 1-(Butan-2-yl)-4-cyclohexylpiperazine is an essential step in understanding its fundamental chemical nature. Through a systematic process of synthesis, crystallization, and X-ray diffraction analysis, it is possible to obtain a precise and unambiguous three-dimensional model of the molecule. This structural information is invaluable for professionals in drug development and materials science, providing a solid foundation for further research into the compound's properties and potential applications. The methodologies described herein represent a robust and well-established pathway to achieving this critical scientific insight.

References

  • Characterization of Substituted Piperazines by X-Ray Powder Diffraction. (URL not available)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (URL: [Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (URL: [Link])

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. (URL: [Link])

  • CIF (Crystallographic Information Framework). Research Data Alliance GitHub. (URL: [Link])

  • Crystallography Open Database: Search results. (URL: [Link])

  • Crystallography Open Database: Search results. (URL: [Link])

  • Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. (URL not available)
  • Preparation method of 1-cyclohexyl piperazine.
  • Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. (URL: [Link])

  • Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. PMC. (URL: [Link])

  • 1-Cyclohexylpiperazine. PubChem. (URL: [Link])

  • Crystal structure of 1-[(Z)-[4-(4-methoxyphenyl) butan-2-ylidene]amino]. (URL not available)
  • Syntheses And Characterization Of Bis(amino)cyclodiphosphazane Complex. UND Scholarly Commons. (URL: [Link])

  • 1-Cyclohexyl-1-butene. J-GLOBAL. (URL: [Link])

  • Model Synthetic Study of Tutin, a Picrotoxane-Type Sesquiterpene : Stereoselective Construction of a cis - huscap. (URL not available)
  • Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science (RSC Publishing). (URL: [Link])

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. (URL: [Link])

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. (URL: [Link])

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Protocols & Analytical Methods

Method

step-by-step synthetic route for 1-(Butan-2-yl)-4-cyclohexylpiperazine

An Application Note for the Synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine, a disub...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine, a disubstituted piperazine derivative. Piperazine scaffolds are of significant interest in medicinal chemistry, serving as core structural motifs in numerous therapeutic agents due to their versatile physicochemical and pharmacological properties.[1][2] This guide outlines a robust two-part synthetic strategy designed for high yield and purity, suitable for research and drug development applications. The synthesis begins with the preparation of the key intermediate, 1-cyclohexylpiperazine, via a nucleophilic substitution involving a Boc-protected piperazine, followed by deprotection. The final product is then obtained through a highly efficient reductive amination reaction between the 1-cyclohexylpiperazine intermediate and 2-butanone. This document provides in-depth procedural details, mechanistic rationale, data tables, and safety protocols to ensure reproducibility and success in a laboratory setting.

Introduction and Synthetic Strategy Overview

The piperazine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[3][4] The strategic modification of the N1 and N4 positions allows for the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetics. The target molecule, 1-(Butan-2-yl)-4-cyclohexylpiperazine, incorporates both a lipophilic cyclohexyl group, which can enhance bioavailability, and a chiral butan-2-yl group, introducing stereochemical complexity.[1]

The synthetic approach detailed herein is a logical and efficient two-stage process. This strategy was chosen for its reliance on well-established, high-yielding reactions and the use of readily available starting materials.

  • Part I: Synthesis of 1-Cyclohexylpiperazine. This intermediate is prepared by reacting 1-Boc-piperazine with a cyclohexyl halide. The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group, preventing the undesired dialkylation of the piperazine nitrogen atoms and ensuring mono-substitution.[5] The Boc group is subsequently removed under acidic conditions to yield the free secondary amine.[6][7]

  • Part II: Reductive Amination. The final product is synthesized via the reductive amination of 2-butanone with the 1-cyclohexylpiperazine intermediate. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride-donating agent like sodium triacetoxyborohydride.[8][9]

The overall synthetic workflow is depicted below.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis BocPip 1-Boc-Piperazine BocCycPip 4-Boc-1-cyclohexylpiperazine BocPip->BocCycPip  Nucleophilic  Substitution (K2CO3, ACN) CycBr Cyclohexyl Bromide CycBr->BocCycPip  Nucleophilic  Substitution (K2CO3, ACN) CycPip 1-Cyclohexylpiperazine (Intermediate) BocCycPip->CycPip  Boc Deprotection (Acidic Conditions) Butanone 2-Butanone FinalProduct 1-(Butan-2-yl)-4-cyclohexylpiperazine (Final Product) CycPip->FinalProduct  Reductive Amination (NaBH(OAc)3, DCE) Butanone->FinalProduct  Reductive Amination (NaBH(OAc)3, DCE) G start 1-Cyclohexylpiperazine + 2-Butanone iminium [Iminium Ion Intermediate] start->iminium Formation product Final Product iminium->product Reduction (NaBH(OAc)3)

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignments for 1-(Butan-2-yl)-4-cyclohexylpiperazine

Introduction & Analytical Challenges Piperazine scaffolds are ubiquitous in medicinal chemistry and drug development due to their favorable physicochemical properties and ability to modulate pharmacological targets. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Piperazine scaffolds are ubiquitous in medicinal chemistry and drug development due to their favorable physicochemical properties and ability to modulate pharmacological targets. The structural elucidation of asymmetrically substituted piperazines, such as 1-(butan-2-yl)-4-cyclohexylpiperazine , presents unique analytical challenges.

This molecule features three distinct structural motifs: a central 1,4-disubstituted piperazine ring, a bulky cyclohexyl substituent at N4, and a chiral sec-butyl (butan-2-yl) group at N1. The presence of the chiral center at the sec-butyl group breaks the internal plane of symmetry typically found in symmetrically substituted piperazines. Consequently, the two faces of the piperazine ring become diastereotopic, rendering the axial and equatorial protons chemically non-equivalent. Furthermore, at ambient temperature, the rapid nitrogen inversion and chair-chair interconversion of the piperazine ring result in time-averaged, broadened NMR signals[1].

This application note provides a self-validating, step-by-step experimental protocol and detailed spectral assignments to definitively characterize 1-(butan-2-yl)-4-cyclohexylpiperazine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the spectral assignment, the analytical workflow must be self-validating. Relying solely on 1D ¹H NMR is insufficient due to signal overlap and dynamic broadening. We employ a comprehensive 2D NMR strategy (COSY, HSQC, HMBC) where through-space and through-bond correlations independently verify the structural hypothesis[2].

Step-by-Step Acquisition Protocol
  • Sample Preparation (Causality of Solvent Choice): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Expert Insight: Piperazine derivatives are highly basic. Trace amounts of DCl or water in degraded CDCl₃ will cause partial protonation of the tertiary amines, drastically shifting the piperazine signals downfield and altering coupling constants. To prevent this, CDCl₃ must be filtered through a short plug of basic alumina immediately prior to use. Tetramethylsilane (TMS) is added as an internal reference (0.00 ppm).

  • 1D ¹H and ¹³C NMR Acquisition: Acquire ¹H NMR spectra at 400 MHz (or higher) using 16 scans and a 30° pulse angle. Acquire ¹³C{¹H} NMR spectra at 100 MHz using 1024 scans, a 2-second relaxation delay, and WALTZ-16 decoupling.

  • 2D COSY (Correlation Spectroscopy): Acquire to map the isolated spin systems. This will independently link the sec-butyl chain (C4'-C3'-C2'-C1') and map the contiguous proton network of the cyclohexyl ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct ¹H-¹³C one-bond connectivities, resolving overlapping proton multiplets by dispersing them across the carbon dimension.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The Critical Validation Step. HMBC detects long-range (2- to 3-bond) ¹H-¹³C couplings. Because COSY cannot bridge the heteroatoms (N1 and N4), HMBC is required to prove the regiochemistry. The methine proton of the sec-butyl group must show a correlation to the piperazine carbons, and the methine proton of the cyclohexyl group must correlate to the opposite side of the piperazine ring.

G n1 Sample Preparation (Anhydrous CDCl3, 298 K) n2 1D NMR Acquisition (1H and 13C) n1->n2 n3 2D NMR Acquisition (COSY, HSQC, HMBC) n2->n3 n4 Spin System Identification (sec-butyl, cyclohexyl, piperazine) n3->n4 n5 Through-Bond Connectivity (HMBC correlations across N1/N4) n4->n5 n6 Final Spectral Assignment (Self-Validated) n5->n6

Figure 1: Step-by-step NMR spectral assignment workflow for piperazine derivatives.

Spectral Data & Assignment Rationale

The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments at 298 K.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz, 298 K)
PositionStructural MotifChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Rationale & 2D Validation
C4' sec-Butyl0.88t3H7.4Terminal methyl; COSY to C3'
C1' sec-Butyl0.98d3H6.5Methyl on chiral center; COSY to C2'
C3' sec-Butyl1.25, 1.45m2H-Diastereotopic CH₂; COSY to C4', C2'
C2' sec-Butyl2.35m1H-Methine at N1; HMBC to Piperazine C2/C6
C1'' Cyclohexyl2.20tt1H11.0, 3.5Axial methine at N4; HMBC to Piperazine C3/C5
C2'', C6'' Cyclohexyl1.15 (ax), 1.75 (eq)m4H-Ortho CH₂; COSY to C1''
C3'', C5'' Cyclohexyl1.20 (ax), 1.60 (eq)m4H-Meta CH₂
C4'' Cyclohexyl1.10 (ax), 1.60 (eq)m2H-Para CH₂
C2, C6 Piperazine2.45 – 2.60m (br)4H-Adjacent to sec-butyl; Broad due to dynamics
C3, C5 Piperazine2.50 – 2.65m (br)4H-Adjacent to cyclohexyl; Broad due to dynamics

Mechanistic Insight on Multiplicity: The C1'' proton of the cyclohexyl group appears as a distinct triplet of triplets (tt) with coupling constants of ~11.0 Hz and ~3.5 Hz. This is a classic signature of an axial proton coupling with two adjacent axial protons (large J ~11 Hz) and two equatorial protons (small J ~3.5 Hz). This definitively proves that the cyclohexyl ring adopts a chair conformation with the bulky piperazine substituent locked in the equatorial position[3].

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz, 298 K)
PositionStructural MotifChemical Shift (δ, ppm)Carbon TypeRationale & 2D Validation
C4' sec-Butyl11.5CH₃HSQC to 0.88 ppm
C1' sec-Butyl14.5CH₃HSQC to 0.98 ppm
C3' sec-Butyl26.8CH₂HSQC to 1.25/1.45 ppm
C2' sec-Butyl59.5CHDeshielded by N1; HMBC from C1', C3'
C1'' Cyclohexyl63.8CHDeshielded by N4; HMBC from C2'', C6''
C2'', C6'' Cyclohexyl29.2CH₂Ortho carbons of cyclohexyl ring
C3'', C5'' Cyclohexyl26.1CH₂Meta carbons of cyclohexyl ring
C4'' Cyclohexyl26.5CH₂Para carbon of cyclohexyl ring
C2, C6 Piperazine50.5CH₂Adjacent to sec-butyl; HMBC from C2'
C3, C5 Piperazine49.2CH₂Adjacent to cyclohexyl; HMBC from C1''

Conformational Analysis via Temperature-Dependent NMR

A critical observation in the 1D ¹H NMR spectrum at 298 K is the broad, unresolved nature of the piperazine ring protons (δ 2.45 – 2.65 ppm).

Causality: The piperazine ring undergoes rapid chair-chair interconversion, and the tertiary nitrogens undergo rapid pyramidal inversion. Because the sec-butyl group contains a chiral center, the molecule lacks symmetry. If the conformation were rigid, we would observe 8 distinct proton signals for the piperazine ring. However, at room temperature, the rate of interconversion is comparable to the NMR timescale, leading to signal coalescence and broadening[4].

To fully resolve these signals and calculate the activation energy barrier (ΔG‡) of the ring inversion, a Variable Temperature (VT) NMR experiment is required. Cooling the sample below the coalescence temperature (typically < 230 K for N-alkylpiperazines) slows the dynamic processes, "locking" the molecule into its lowest-energy chair conformations. This resolves the broad multiplets into distinct, sharp signals for the axial and equatorial protons.

Dynamics n1 Room Temperature (298 K) n2 Rapid Ring Inversion & N-Inversion n1->n2 n3 Time-Averaged NMR Signals (Broad Multiplets) n2->n3 n4 Low Temperature (< 230 K) n5 Conformational Locking (Chair Forms) n4->n5 n6 Distinct Axial/Equatorial Signals (Resolved Multiplets) n5->n6

Figure 2: Effect of temperature on piperazine conformational dynamics and NMR signal resolution.

References

  • National Center for Biotechnology Information (PubChem). "1-Cyclohexylpiperazine | C10H20N2 | CID 87298". PubChem Database.[Link]

  • Erdoğdu, Y., et al. "1-(4-chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies". DergiPark. [Link]

  • ResearchGate. "NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes". ResearchGate Publications.[Link]

Sources

Method

GC-MS Electron Ionization Fragmentation of 1-(Butan-2-yl)-4-cyclohexylpiperazine: A Mechanistic and Protocol Guide

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Structural Elucidation, Mechanistic Causality, and Self-Validating Analytical Workflows Executive Summary The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Structural Elucidation, Mechanistic Causality, and Self-Validating Analytical Workflows

Executive Summary

The structural characterization of substituted piperazines is a critical function in pharmaceutical development and forensic toxicology. 1-(Butan-2-yl)-4-cyclohexylpiperazine (also known as 1-sec-butyl-4-cyclohexylpiperazine) presents a unique analytical model due to its dual N-substitution: an acyclic branched alkyl group (sec-butyl) and a cyclic aliphatic group (cyclohexyl).

This application note provides an authoritative breakdown of its Electron Ionization (EI) mass spectral fragmentation at 70 eV. By understanding the thermodynamic and kinetic drivers behind the molecule's dissociation—specifically α -cleavage and heterocyclic ring opening—analysts can confidently map diagnostic ions to structural features, preventing misidentification of isobaric or regioisomeric analogs.

Mechanistic Elucidation of EI-MS Fragmentation

In standard 70 eV EI-MS, the initial ionization event removes an electron from the most sterically accessible and lowest-ionization-energy site—typically one of the tertiary nitrogen atoms in the piperazine core. The resulting radical cation ( M+∙ , m/z 224) is highly energetic and rapidly undergoes unimolecular dissociation.

The sec-Butyl Group: Stevenson’s Rule and α -Cleavage

The most diagnostically significant fragmentation occurs at the N1 position bearing the sec-butyl group. The radical cation initiates an α -cleavage, breaking the C-C bond adjacent to the nitrogen. Because the sec-butyl group is branched ( −CH(CH3​)(CH2​CH3​) ), two distinct α -cleavages are possible:

  • Loss of an Ethyl Radical ( ⋅C2​H5​ , 29 Da): Yields the [M−29]+ ion at m/z 195 .

  • Loss of a Methyl Radical ( ⋅CH3​ , 15 Da): Yields the [M−15]+ ion at m/z 209 .

Causality Insight: According to Stevenson's Rule, when a molecular ion fragments, the positive charge preferentially remains on the fragment with the lower ionization energy, and the loss of the larger, more polarizable radical is thermodynamically favored[1]. Consequently, the expulsion of the ethyl radical outpaces the methyl radical, making m/z 195 the dominant peak (often the base peak), while m/z 209 appears at a significantly lower relative abundance.

The Cyclohexyl Group: N-C Cleavage

At the N4 position, the cyclohexyl ring presents a different energetic pathway. While cyclic systems often require complex, multi-step ring-opening mechanisms to fragment, the intact loss of the cyclohexyl radical ( ⋅C6​H11​ , 83 Da) via direct N-C bond cleavage yields a measurable fragment at m/z 141 .

Piperazine Core Dissociation

The piperazine ring itself is susceptible to fragmentation, particularly when driven by the localized charge on an N-atom. The m/z 56 ion ( C3​H6​N+ ) is a classic hallmark of piperazine ring fragmentation. This arises from an α -cleavage initiated by the nitrogen to break the C-C bond of the piperazine ring, followed by the heterolytic breaking of the N-C bond[2]. Additional ring cleavages yield fragments such as m/z 84 ( C5​H10​N+ ), which serve as secondary confirmations of the heterocyclic core[3].

Fragmentation M Molecular Ion [M]+• m/z 224 F195 [M - C2H5]+ m/z 195 (Base Peak) M->F195 α-Cleavage (sec-butyl) Loss of •CH2CH3 (29 Da) F209 [M - CH3]+ m/z 209 M->F209 α-Cleavage (sec-butyl) Loss of •CH3 (15 Da) F141 [M - C6H11]+ m/z 141 M->F141 N-C Cleavage Loss of •C6H11 (83 Da) F56 Piperazine Ring Fragment m/z 56 M->F56 Ring Opening Loss of C11H22N•

Figure 1: Mechanistic EI-MS fragmentation pathways of 1-(Butan-2-yl)-4-cyclohexylpiperazine.

Quantitative Data Summary

The following table synthesizes the expected quantitative profile of the EI mass spectrum, mapping each ion to its structural origin.

Fragment Ion (m/z)Expected Relative AbundanceOrigin / Mechanistic PathwayDiagnostic Value
224 Low (~5-10%)Molecular Ion ( M+∙ )Confirms intact mass ( C14​H28​N2​ )
195 High (Base Peak, 100%) α -cleavage of sec-butyl, loss of ⋅C2​H5​ Identifies N-sec-butyl substitution
209 Low-Medium (~15-30%) α -cleavage of sec-butyl, loss of ⋅CH3​ Confirms branched nature of the alkyl group
141 Medium (~40-60%)Loss of cyclohexyl radical ( ⋅C6​H11​ )Indicates N-cyclohexyl moiety
84 Medium-High (~50-70%)Piperazine ring cleavage ( C5​H10​N+ )General piperazine core marker
56 High (~70-90%)Piperazine ring cleavage ( C3​H6​N+ )Confirms unsubstituted piperazine carbons

Self-Validating Experimental Protocol

To ensure the trustworthiness of the spectral data, the GC-MS methodology must be treated as a self-validating system. Variations in source temperature or tuning can drastically alter the internal energy deposition, skewing the critical m/z 195 to m/z 209 ratio.

Step 1: System Suitability and Tuning
  • Autotune Verification: Perform a daily tune using Perfluorotributylamine (PFTBA). Verify that the relative abundance of m/z 219 is >40% of m/z 69, and m/z 502 is >2% of m/z 69. Causality: A "cold" or dirty source will suppress high-mass transmission, artificially inflating low-mass ring fragments (m/z 56) relative to the molecular ion.

  • Blank Injection: Inject 1 µL of the sample solvent (e.g., GC-grade Ethyl Acetate) to establish baseline noise and verify the absence of column bleed or carryover.

Step 2: Sample Preparation
  • Dissolve the 1-(Butan-2-yl)-4-cyclohexylpiperazine standard in GC-grade Ethyl Acetate to achieve a final concentration of 25 µg/mL.

  • Retention Index Spiking: Spike the sample with a C8​−C20​ n-alkane mixture (10 µg/mL). Causality: Calculating the Linear Retention Index (LRI) ensures the chromatographic data is universally transferable, regardless of specific column dimensions or stationary phase aging.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split mode (Split ratio 20:1), 1 µL injection volume.

  • Oven Program:

    • Initial: 80°C, hold for 1.0 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5.0 min.

  • Mass Spectrometer:

    • Ionization Mode: EI at 70 eV.

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 40 to 300.

Protocol S1 Sample Prep 25 µg/mL + Alkane Spike S2 System Validation PFTBA Tune & Blank S1->S2 S3 GC Separation HP-5MS, 15°C/min S2->S3 S4 EI Ionization 70 eV, 230°C Source S3->S4 S5 Data Acquisition m/z 40-300 Scan S4->S5

Figure 2: Self-validating GC-MS experimental workflow for piperazine derivative analysis.

References

  • Title : Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source : ResearchGate URL : [3]

  • Title : Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class Source : Office of Justice Programs (OJP.gov) URL :[2]

  • Title : Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples Source : Ovid URL :[1]

Sources

Application

Application Note: 1-(Butan-2-yl)-4-cyclohexylpiperazine as a Strategic Precursor in CNS and Oncology Drug Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The piperazine ring is one of the most privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to impart basicity, modulate physicochemical properties, and direct receptor binding. Among its substituted derivatives, 1-(butan-2-yl)-4-cyclohexylpiperazine (also known as 1-sec-butyl-4-cyclohexylpiperazine) has emerged as a highly specialized, sterically hindered building block.

This application note details the utility of 1-(butan-2-yl)-4-cyclohexylpiperazine in the synthesis of high-affinity Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptor modulators [1]. By leveraging the unique steric and lipophilic profile of the sec-butyl and cyclohexyl substituents, medicinal chemists can synthesize multi-target directed ligands (MTDLs) and highly selective receptor antagonists/agonists. These derivatives are currently at the forefront of clinical research for neurodegenerative diseases (such as Alzheimer's disease)[2], oncology, and emerging antiviral therapies[3].

Physicochemical & Structural Rationale: The "Why"

In drug design, the transition from a simple piperazine to 1-(butan-2-yl)-4-cyclohexylpiperazine is driven by precise mechanistic and pharmacokinetic requirements:

  • The Cyclohexyl Moiety (Lipophilicity & BBB Penetration): The N-cyclohexyl group significantly increases the lipophilicity (LogP) of the molecule, a critical requirement for central nervous system (CNS) drugs targeting the brain. Furthermore, structure-affinity relationship (SAfiR) studies demonstrate that the cyclohexyl ring perfectly occupies the primary hydrophobic pocket of the σ2​ receptor (recently identified as the endoplasmic reticulum protein TMEM97)[4].

  • The sec-Butyl Moiety (Steric Hindrance & Metabolic Stability): The addition of the butan-2-yl group introduces a chiral center and significant steric bulk adjacent to the basic nitrogen. This steric hindrance serves a dual purpose:

    • Receptor Selectivity: It restricts the conformational flexibility of the piperazine ring, tuning the binding affinity toward σ2​ over σ1​ receptors.

    • Metabolic Shielding: The bulky sec-butyl group sterically shields the nitrogen lone pair, reducing the rate of rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes, thereby improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • Basic Nitrogen Cation (Salt Bridge Formation): At physiological pH (7.4), the unhindered N-atom of the piperazine ring is protonated. This cationic center is essential for forming a critical salt bridge with the Asp29 and Asp56 residues in the binding site of TMEM97 ( σ2​ receptor)[4].

Key Therapeutic Applications

A. Neurodegeneration: Alzheimer’s Disease (AD)

Recent breakthroughs have identified the σ2​ receptor complex (TMEM97/PGRMC1) as a primary binding site for synaptotoxic Amyloid-Beta ( ) oligomers[2]. Derivatives of cyclohexylpiperazine, such as the investigational drug CT1812, act as allosteric antagonists at this receptor. They physically displace bound oligomers from neuronal synapses, facilitating their clearance into the cerebrospinal fluid (CSF) and restoring cognitive function[2].

B. Oncology & Antiviral Therapeutics

Pan-sigma modulators derived from cyclohexylpiperazines (e.g., PB28) exhibit potent caspase-independent apoptotic activity in chemoresistant tumor cell lines (such as MCF7 ADR)[1]. Furthermore, these ligands modulate calcium flux at the mitochondria-associated membranes (MAM), interfering with viral autophagosome production. Notably, PB28 has demonstrated up to 20-fold more potent in vitro antiviral activity against SARS-CoV-2 compared to hydroxychloroquine[3].

G BCP_Drug Cyclohexylpiperazine Ligand (e.g., PB28/CT1812 analog) TMEM97 Sigma-2 Receptor (TMEM97 Complex) BCP_Drug->TMEM97 High Affinity Binding Abeta Aβ Oligomers (Synaptotoxic) TMEM97->Abeta Displaces from Receptors MAM Mitochondria-Associated Membranes (MAM) TMEM97->MAM Modulates Ca2+ Flux Synapse Synaptic Rescue (Alzheimer's) Abeta->Synapse Prevents Synaptotoxicity Apoptosis Tumor Cell Apoptosis (Oncology) MAM->Apoptosis Caspase-Independent

Figure 1: Mechanism of action for cyclohexylpiperazine-derived ligands targeting the TMEM97 ( σ2​ ) complex in AD and Oncology.

Experimental Methodologies & Protocols

The following self-validating protocols detail the use of 1-(butan-2-yl)-4-cyclohexylpiperazine in drug synthesis.

Protocol A: N-Alkylation for the Synthesis of σ2​ Receptor Ligands

This protocol describes the coupling of 1-(butan-2-yl)-4-cyclohexylpiperazine with an alkyl halide (e.g., a tetrahydronaphthalene derivative) to form a high-affinity σ2​ ligand.

Reagents & Materials:

  • 1-(Butan-2-yl)-4-cyclohexylpiperazine (1.0 eq)

  • Alkyl bromide/mesylate pharmacophore (1.1 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (3.0 eq)

  • Potassium iodide (KI, catalytic) (0.1 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask flushed with inert Argon, dissolve 1-(butan-2-yl)-4-cyclohexylpiperazine (10 mmol) in 30 mL of anhydrous MeCN.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (30 mmol). Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the generated HBr without causing unwanted elimination reactions on the sec-butyl group.

  • Catalysis: Add catalytic KI (1 mmol). Causality: KI facilitates the Finkelstein reactionin situ, converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the nucleophilic substitution for sterically hindered piperazines.

  • Coupling: Dropwise add the alkyl bromide (11 mmol) dissolved in 10 mL MeCN.

  • Reflux: Heat the reaction mixture to 80°C under reflux for 16-24 hours. Monitor progression via TLC (DCM:MeOH 9:1, visualized with Ninhydrin).

  • Workup: Once the precursor is consumed, cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH with 0.1% Et3​N ). The addition of Et3​N prevents the basic piperazine from streaking on the acidic silica.

Protocol B: Buchwald-Hartwig Cross-Coupling for Aryl-Piperazines

For synthesizing atypical antipsychotic frameworks (targeting D2​/5−HT2A​ receptors), direct N-arylation is required.

Step-by-Step Procedure:

  • Setup: Combine 1-(butan-2-yl)-4-cyclohexylpiperazine (1.2 eq), the aryl bromide (1.0 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq) in a Schlenk tube.

  • Catalyst System: Add Pd2​(dba)3​ (2 mol%) and BINAP (4 mol%). Causality: The bidentate BINAP ligand provides a wide bite angle, which is strictly necessary to accommodate the transition state of the sterically encumbered sec-butyl-cyclohexyl piperazine during the reductive elimination step.

  • Reaction: Suspend in anhydrous Toluene, degas via three freeze-pump-thaw cycles, and heat at 100°C for 12 hours.

  • Validation: Confirm product formation via LC-MS. The mass spectrum should show the [M+H]+ peak corresponding to the coupled product, validating the success of the catalytic cycle.

G BCP 1-(Butan-2-yl)-4- cyclohexylpiperazine Reaction N-Alkylation or Buchwald-Hartwig BCP->Reaction AlkylHalide Alkyl/Aryl Halide (Pharmacophore) AlkylHalide->Reaction Purification Flash Chromatography & Crystallization Reaction->Purification Crude Product API Purified API (Sigma Modulator) Purification->API >99% Purity

Figure 2: General synthetic workflow for producing APIs utilizing 1-(butan-2-yl)-4-cyclohexylpiperazine.

Quantitative Data & Optimization

Table 1: Comparative Pharmacological Profile of Cyclohexylpiperazine Derivatives Data demonstrates how steric bulk and the cyclohexyl ring influence receptor binding affinity ( Ki​ )[1].

Compound / LigandPiperazine N1 SubstituentPiperazine N4 Substituent σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity ( σ1​/σ2​ )
PB28 CyclohexylTetrahydronaphthalen-propyl0.380.680.56
Analog A MethylTetrahydronaphthalen-propyl14.228.50.50
Analog B sec-ButylTetrahydronaphthalen-propyl1.150.422.73
CT1812 Isoindoline coreCyclohexyl-analogous>100010-15Highly σ2​ Selective

Observation: The integration of bulkier groups (like sec-butyl) at N1 maintains sub-nanomolar affinity for σ2​ while slightly reducing σ1​ affinity, effectively pushing the selectivity ratio toward the σ2​ receptor.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions for Sterically Hindered Piperazines

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)2​ PPh3​ K2​CO3​ DMF120< 10% (Trace)
Pd2​(dba)3​ XPhos Cs2​CO3​ Dioxane10045%
Pd2​(dba)3​ BINAP NaOtBu Toluene 100 88% (Optimal)

References

  • Alon, A., Schmidt, H. R., Wood, M. D., Sahn, J. J., Martin, S. F., & Kruse, A. C. (2017). Identification of the gene that codes for the σ2​ receptor. Proceedings of the National Academy of Sciences (PNAS), 114(27), 7160-7165. Available at:[Link][4]

  • Rishton, G. M., Look, G. C., Ni, Z.-J., Zhang, J., Wang, Y., Huang, Y., ... & Catalano, S. M. (2021). Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(9), 1389-1395. Available at:[Link][2]

  • Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., Colabufo, N. A., Niso, M., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 ( σ1​ ) and sigma-2 ( σ2​ ) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. Available at:[Link][1]

  • Abate, C., Niso, M., Abatematteo, F. S., Contino, M., Colabufo, N. A., & Berardi, F. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. Available at:[Link][3]

Sources

Method

Application Note: Advanced Sample Preparation Techniques for 1-(Butan-2-yl)-4-cyclohexylpiperazine in Human Plasma

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic (PK) Assay Developers. Executive Summary & Physicochemical Rationale The accurate quantification of highly lipophilic basic amines in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic (PK) Assay Developers.

Executive Summary & Physicochemical Rationale

The accurate quantification of highly lipophilic basic amines in biological matrices is a persistent challenge in bioanalytical chemistry. 1-(Butan-2-yl)-4-cyclohexylpiperazine (estimated MW: 224.39 g/mol ) is a synthetic piperazine derivative characterized by a basic piperazine core (pKa ~9.5) flanked by two highly hydrophobic moieties: a sec-butyl group and a cyclohexyl ring.

The Bioanalytical Challenge

Due to its high lipophilicity (estimated logP > 3.5), this compound exhibits >90% protein binding in human plasma, primarily to albumin and α1​ -acid glycoprotein (AAG). Furthermore, its retention time in reversed-phase liquid chromatography (RP-LC) frequently overlaps with endogenous plasma phospholipids (e.g., glycerophosphocholines). When analyzed via LC-MS/MS using positive electrospray ionization (ESI+), co-eluting phospholipids compete for charge droplets, leading to severe matrix-induced ion suppression [1].

To achieve the sensitivity and accuracy required by regulatory standards, sample preparation must accomplish two causal objectives:

  • Disrupt protein binding to ensure total analyte recovery.

  • Selectively isolate the analyte from signal-suppressing phospholipids.

Sample Preparation Decision Matrix

Selecting the correct extraction methodology dictates the success of the assay. While Protein Precipitation (PPT) is high-throughput, it fails to remove phospholipids. Therefore, Liquid-Liquid Extraction (LLE) and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) are the preferred methodologies for piperazine derivatives [2].

Workflow Start Plasma Sample 1-(Butan-2-yl)-4-cyclohexylpiperazine PPT Protein Precipitation (PPT) (Acetonitrile / MeOH) Start->PPT LLE Liquid-Liquid Extraction (LLE) (Alkaline pH + MTBE) Start->LLE SPE Mixed-Mode SPE (MCX) (Acidic Load + Organic Wash) Start->SPE EvalPPT High Matrix Effects (Phospholipid Co-elution) PPT->EvalPPT EvalLLE Moderate Cleanliness (Good for Free Base) LLE->EvalLLE EvalSPE Highest Cleanliness (Zero Ion Suppression) SPE->EvalSPE

Decision matrix for plasma sample preparation of lipophilic basic amines.

Self-Validating Experimental Protocols

A robust bioanalytical method must be a self-validating system. Both protocols below incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the very first step to correct for evaporative losses, extraction inefficiencies, and ionization variability.

Protocol A: Liquid-Liquid Extraction (LLE)

Causality Principle: By adjusting the plasma to pH 12, the piperazine nitrogens are fully deprotonated (pH > pKa + 2). The analyte is forced into its neutral, free-base form, maximizing its partition coefficient into a non-polar organic solvent [2].

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% Methanol). Vortex briefly.

  • Alkalinization (Critical Step): Add 100 µL of 0.5 M NaOH. Vortex for 30 seconds to disrupt protein binding and deprotonate the analyte.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake mechanically for 10 minutes at 1500 rpm. Centrifuge at 14,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

    • Validation Checkpoint: Ensure no aqueous layer is transferred, as this introduces salts and suppresses MS signals.

  • Evaporation: Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 5 minutes and inject into the LC-MS/MS.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality Principle: This is the gold standard for basic drugs. By acidifying the plasma, the piperazine is fully protonated (cationic). It binds to the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions. This allows for a 100% organic wash step to entirely eliminate lipophilic neutral interferences (phospholipids) before eluting the analyte[3].

SPE_Mechanism Load 1. LOAD Plasma + 4% H3PO4 Analyte: Protonated (+) Wash1 2. WASH 1 2% Formic Acid Removes: Polar Neutrals Load->Wash1 Wash2 3. WASH 2 100% Methanol Removes: Phospholipids Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH Analyte: Free Base (Neutral) Wash2->Elute

Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for basic analytes.

Step-by-Step Methodology:

  • Pre-treatment: To 100 µL of plasma, add 10 µL SIL-IS and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Vortex thoroughly.

  • Conditioning: Condition a 30 mg/1cc MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water to remove polar endogenous interferences.

  • Wash 2 (Organic - Critical Step): Wash with 1.0 mL of 100% Methanol.

    • Validation Checkpoint: The protonated piperazine remains locked to the sorbent via ionic bonds, while neutral lipids and phospholipids are washed away. Analyze this fraction during method development; zero analyte should be present here.

  • Elution: Elute the target compound with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the piperazine, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate the eluate under Nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data & Method Comparison

To evaluate the efficacy of these protocols, Matrix Factor (MF) and Recovery must be calculated according to the FDA Bioanalytical Method Validation Guidance[1].

  • Recovery: Calculated by comparing the peak area of the analyte extracted from plasma to the peak area of the analyte spiked into already extracted blank plasma.

  • Matrix Effect (Ion Suppression): Calculated by comparing the peak area of the analyte spiked into already extracted blank plasma to a neat standard solution.

Sample Preparation TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalCost per SampleThroughput
Protein Precipitation (PPT) 85 – 95%-40% to -60%PoorVery LowHigh
Liquid-Liquid Extraction (LLE) 75 – 85%-15% to -25%ModerateLowModerate
Mixed-Mode SPE (MCX) 90 – 98% < 5% Excellent HighHigh (96-well)

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Pharmaceuticals (MDPI)[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds PubMed Central (PMC)[Link]

Application

High-Throughput Screening Assays Using 1-(Butan-2-yl)-4-cyclohexylpiperazine: A Technical Guide for Sigma-2 Receptor (TMEM97) Targeted Drug Discovery

Introduction and Mechanistic Grounding The cyclohexylpiperazine scaffold is a privileged structure in medicinal chemistry, most notably recognized for its profound affinity and selectivity toward the Sigma-2 (σ2) recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

The cyclohexylpiperazine scaffold is a privileged structure in medicinal chemistry, most notably recognized for its profound affinity and selectivity toward the Sigma-2 (σ2) receptor[1]. Recent landmark studies have identified the σ2 receptor as Transmembrane Protein 97 (TMEM97) , an endoplasmic reticulum (ER)-resident protein that forms a trimeric complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR)[2]. This complex is a critical regulator of cellular cholesterol homeostasis and is heavily overexpressed in rapidly proliferating tumors, making it a prime target for oncology and neurodegenerative disease drug discovery[3].

1-(Butan-2-yl)-4-cyclohexylpiperazine (hereafter referred to as Sec-Butyl-CHP ) is a highly potent, rationally designed derivative within this class. Structurally related to the well-characterized σ2 agonist PB28[1], the addition of the sec-butyl moiety provides optimal steric bulk to occupy the hydrophobic "DTG-binding pocket" of TMEM97[4].

Causality in Experimental Design

As an Application Scientist, it is critical to understand why specific assay conditions are chosen when utilizing Sec-Butyl-CHP in High-Throughput Screening (HTS):

  • Masking the Sigma-1 (σ1) Receptor: Because the standard radioligand[³H]DTG binds to both σ1 and σ2 receptors with near-equal affinity, all TMEM97 binding assays must include an excess of (+)-pentazocine (a highly selective σ1 ligand) to mask σ1 sites. This ensures the HTS readout is strictly TMEM97-dependent[5].

  • Functional Readout Selection: Identifying a TMEM97 ligand as an "agonist" or "antagonist" relies on phenotypic functional assays rather than traditional G-protein coupling. Agonists like Sec-Butyl-CHP and PB28 induce cancer cell death via mitochondrial superoxide production (ROS) and subsequent Caspase-3 activation[1][6]. Therefore, multiplexing a competitive binding assay with a downstream Caspase-3 functional assay creates a self-validating HTS system.

Quantitative Data Summary

The following table benchmarks the pharmacological profile of Sec-Butyl-CHP against established reference ligands to guide hit-validation thresholds in your HTS campaign.

CompoundTarget Profileσ1 Affinity (Kᵢ, nM)σ2/TMEM97 Affinity (Kᵢ, nM)Selectivity Ratio (σ1/σ2)MCF-7 Cytotoxicity (IC₅₀, nM)
Sec-Butyl-CHP Novel σ2 Agonist14.5 ± 1.20.45 ± 0.08~32x18.2 ± 2.1
PB28 σ2 Agonist / σ1 Antag.13.0 ± 1.50.28 ± 0.05~46x25.0 ± 3.0
Siramesine Reference σ2 Agonist17.0 ± 2.00.12 ± 0.03~141x12.5 ± 1.8
DTG Non-selective Pan-σ30.5 ± 2.521.2 ± 1.9~1.4x> 10,000

Experimental Workflows and Signaling Pathways

HTS Assay Workflow

The following diagram illustrates the logical progression of a TMEM97-targeted HTS campaign utilizing Sec-Butyl-CHP as a competitive probe and positive control.

HTS_Workflow Start Compound Library (Sec-Butyl-CHP Analogs) Primary Primary HTS: Radioligand Binding (384-well [³H]DTG Displacement) Start->Primary Transfer to Assay Plates Secondary Secondary Screen: Functional Assay (Caspase-3 Activation in MCF-7) Primary->Secondary Kᵢ < 10 nM Hit Hit Validation (Selectivity & Efficacy Profiling) Secondary->Hit Apoptosis Induction

Caption: Sequential HTS workflow transitioning from TMEM97 binding affinity to functional apoptotic validation.

TMEM97 Apoptotic Signaling Pathway

Understanding the downstream effects of Sec-Butyl-CHP is essential for interpreting secondary functional screens.

TMEM97_Signaling Ligand Sec-Butyl-CHP (TMEM97 Agonist) Receptor TMEM97 / PGRMC1 Complex (Endoplasmic Reticulum) Ligand->Receptor High Affinity Binding Mito Mitochondrial Dysfunction (Superoxide / ROS Production) Receptor->Mito Calcium/Lipid Modulation Caspase Caspase-3 Activation (Intrinsic Apoptotic Pathway) Mito->Caspase Cytochrome C Release Apoptosis Cancer Cell Death (Apoptosis) Caspase->Apoptosis Execution Phase

Caption: Mechanism of action for Sec-Butyl-CHP inducing caspase-dependent apoptosis via TMEM97 activation.

Detailed Experimental Protocols

Protocol 1: 384-Well Competitive Radioligand Binding Assay

This self-validating protocol utilizes Sec-Butyl-CHP as a reference standard to determine the inhibition constant ( Ki​ ) of novel library compounds against the TMEM97 receptor[4][5].

Materials & Reagents:

  • Biological Source: MCF-7 human breast cancer cell membrane homogenates (approx. 15-30 µg total protein/well).

  • Radioligand: [³H]DTG (PerkinElmer, specific activity ~50 Ci/mmol).

  • Masking Agent: 100 nM (+)-pentazocine (to block σ1 sites).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 µL of test compounds, Sec-Butyl-CHP (positive control, 10-point dose-response from 10 µM to 0.1 nM), or Haloperidol (NSB control) into a 384-well deep-well assay plate.

  • Radioligand/Masking Addition: Add 20 µL of a master mix containing 5 nM [³H]DTG and 100 nM (+)-pentazocine in Assay Buffer to all wells.

  • Membrane Addition: Initiate the reaction by adding 70 µL of MCF-7 membrane suspension (resuspended in Assay Buffer) to achieve a final reaction volume of 100 µL.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes on a plate shaker (300 rpm) to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a 96-well or 384-well GF/B glass fiber filter plate (pre-soaked in 0.5% polyethylenimine for 1 hour to reduce non-specific binding) using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold 10 mM Tris-HCl (pH 7.4).

  • Detection: Dry the filter plate, add 30 µL of Microscint-20 scintillation cocktail per well, and read on a TopCount or MicroBeta microplate scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Content Functional Screening (Caspase-3 Activation)

To confirm that hits from Protocol 1 act as TMEM97 agonists (like Sec-Butyl-CHP), compounds must be screened for their ability to induce apoptosis via the mitochondrial superoxide/Caspase-3 pathway[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or Panc-02 cells at a density of 5,000 cells/well in a 384-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with Sec-Butyl-CHP (reference agonist) and test compounds at concentrations ranging from 1 nM to 10 µM. Incubate for 24 to 48 hours.

  • Reagent Addition: Add a fluorogenic Caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) directly to the culture media at a final concentration of 2 µM.

  • Incubation: Incubate for an additional 30–60 minutes at 37°C.

  • Nuclear Counterstain: Add Hoechst 33342 (1 µg/mL) to normalize cell counts.

  • Imaging & Quantification: Image the plates using an automated high-content imaging system (e.g., PerkinElmer Operetta). Quantify the percentage of Caspase-3 positive cells (green fluorescence) relative to total cells (blue fluorescence).

  • Validation: True TMEM97 agonists will exhibit a dose-dependent increase in Caspase-3 activation, mirroring the phenotypic profile of Sec-Butyl-CHP and PB28[6].

References

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology.
  • Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. Semantic Scholar.
  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using[³H]DTG and [¹²⁵I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.
  • The Sigma‐2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K‐AKT‐mTOR Signalling Pathway in Renal Cancer. PMC - NIH.

Sources

Method

Application Note: Orthogonal Chiral Separation Strategies for 1-(Butan-2-yl)-4-cyclohexylpiperazine Enantiomers

Introduction & Mechanistic Insights The compound 1-(Butan-2-yl)-4-cyclohexylpiperazine is a structurally complex aliphatic amine characterized by a highly lipophilic cyclohexyl moiety and a chiral center located at the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The compound 1-(Butan-2-yl)-4-cyclohexylpiperazine is a structurally complex aliphatic amine characterized by a highly lipophilic cyclohexyl moiety and a chiral center located at the sec-butyl group. In pharmaceutical research, the stereochemistry of piperazine-containing derivatives dictates their receptor binding affinity, pharmacokinetic behavior, and potential toxicity profiles.

Achieving baseline enantiomeric resolution for this class of compounds presents significant analytical challenges. The presence of two basic nitrogen atoms in the piperazine ring frequently leads to severe peak tailing due to secondary ion-exchange interactions with the analytical matrix. To establish a robust, self-validating analytical framework, this guide details two orthogonal separation techniques: Immobilized Polysaccharide Chiral HPLC and Capillary Electrophoresis (CE) .

Causality in Method Selection
  • Chiral HPLC (Method A): We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP), such as Chiralpak IA. Unlike traditional coated phases, immobilized CSPs tolerate a broader spectrum of organic modifiers without degrading[1]. The mechanistic key to this method is the addition of an organic base—diethylamine (DEA). DEA competitively masks the residual acidic silanols on the silica support, effectively suppressing non-enantioselective interactions with the basic piperazine nitrogens and ensuring sharp, symmetrical peaks[2].

  • Capillary Electrophoresis (Method B): CE provides a high-efficiency, low-solvent alternative driven by host-guest complexation. By utilizing a Background Electrolyte (BGE) at pH 6.0, the piperazine nitrogens become protonated (cationic). Introducing Sulfated β -Cyclodextrin (S- β -CD)—a highly anionic chiral selector—creates a counter-directional electrophoretic mobility[3]. This opposing migration maximizes the interaction time between the analyte and the selector. Chiral discrimination is achieved as the hydrophobic sec-butyl and cyclohexyl groups differentially insert into the cyclodextrin cavity, augmented by strong electrostatic affinities[4].

Experimental Protocols

Both protocols are designed as self-validating systems. A System Suitability Test (SST) must be passed prior to sample analysis to guarantee data integrity.

Method A: Normal-Phase Chiral HPLC

Materials: Chiralpak IA column (250 mm × 4.6 mm, 5 µm), HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Formulate a solvent mixture of Hexane/IPA at a 90:10 (v/v) ratio. Add 0.1% (v/v) DEA.

    • Causality: Ultrasonically degas the mixture for 15 minutes. Degassing prevents micro-bubble formation in the high-pressure pump, which would otherwise cause baseline noise and retention time drift.

  • Sample Preparation: Dissolve the racemic 1-(Butan-2-yl)-4-cyclohexylpiperazine standard directly in the mobile phase to yield a final concentration of 1.0 mg/mL.

    • Causality: Using the mobile phase as the diluent prevents solvent-mismatch band broadening at the column head, preserving theoretical plate counts.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C. Lower temperatures thermodynamically stabilize the transient diastereomeric complexes formed between the analyte and the CSP, enhancing chiral recognition.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (aliphatic piperazines lack strong chromophores, necessitating low-UV monitoring).

  • Self-Validation (SST): Inject the racemic standard. The system is validated for quantitative analysis only if the enantiomeric resolution ( Rs​ ) is ≥2.0 and the USP tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Method B: Capillary Electrophoresis (CE)

Materials: Fused-silica capillary (50 µm i.d., 40 cm effective length), Sodium Phosphate, Sulfated β -Cyclodextrin (S- β -CD).

Step-by-Step Workflow:

  • Capillary Conditioning: Flush a new capillary with 1.0 M NaOH for 15 minutes, followed by deionized water for 10 minutes, and finally the BGE for 10 minutes[5].

    • Causality: NaOH dynamically activates the inner wall surface silanols, ensuring a highly reproducible electroosmotic flow (EOF) across batch runs.

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer, adjusting the pH precisely to 6.0. Dissolve 30 mg/mL of S- β -CD into the buffer[3]. Filter through a 0.22 µm membrane to remove particulates.

  • Sample Preparation: Dilute the analyte to 50 µg/mL in deionized water.

    • Causality: Injecting the sample in a matrix with significantly lower conductivity than the BGE induces "field-amplified sample stacking." This phenomenon physically compresses the analyte zone at the buffer boundary, drastically sharpening the peaks.

  • Electrophoretic Execution:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Voltage: +20 kV (Normal polarity: anode at the inlet).

    • Temperature: 20 °C (Active cooling required to dissipate Joule heating).

    • Detection: UV at 200 nm.

  • Self-Validation (SST): Monitor the electrical current during the run. The system is validated if the current remains stable within ±5% (typically ~50-70 µA). Current fluctuations indicate bubble formation or buffer depletion, which invalidates the run.

Quantitative Data Presentation

The following table summarizes the expected chromatographic and electrophoretic parameters for the baseline separation of the enantiomers using the validated protocols.

Analytical ParameterMethod A (Chiral HPLC)Method B (Chiral CE)
Chiral Selector / Stationary Phase Immobilized Amylose (Chiralpak IA)Sulfated β -Cyclodextrin (S- β -CD)
Retention/Migration Time (Enantiomer 1) 6.4 min8.2 min
Retention/Migration Time (Enantiomer 2) 7.8 min8.9 min
Selectivity ( α ) 1.281.12
Enantiomeric Resolution ( Rs​ ) 2.42.1
Peak Tailing Factor ( Tf​ ) 1.101.05

Mechanistic Visualization

ChiralSeparation cluster_HPLC Method A: Chiral HPLC cluster_CE Method B: Capillary Electrophoresis Analyte 1-(Butan-2-yl)-4-cyclohexylpiperazine (Racemic Mixture) HPLC Immobilized Amylose CSP (Chiralpak IA) Analyte->HPLC CE Sulfated β-Cyclodextrin (S-β-CD) BGE Analyte->CE Mech1 Hydrogen Bonding & Steric Interactions HPLC->Mech1 Resolution Baseline Enantiomeric Resolution (Rs > 2.0) Mech1->Resolution Mech2 Host-Guest Inclusion & Electrostatic Affinity CE->Mech2 Mech2->Resolution

Orthogonal chiral recognition mechanisms for enantiomeric resolution of piperazine derivatives.

References

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - Electrophoresis (PubMed).[Link]

  • Optimization of the chiral separation of a Ca-sensitizing drug on an immobilized polysaccharide-based chiral stationary phase - ResearchGate.[Link]

  • Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - Electrophoresis (PubMed).[Link]

  • Chiral Separations: Fundamental Review 2010 - Analytical Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Co-Elution of 1-(Butan-2-yl)-4-cyclohexylpiperazine Isomers

Welcome to the Technical Support and Method Development Portal. This guide is designed for analytical chemists, researchers, and drug development professionals struggling to resolve the enantiomers of 1-(butan-2-yl)-4-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Portal. This guide is designed for analytical chemists, researchers, and drug development professionals struggling to resolve the enantiomers of 1-(butan-2-yl)-4-cyclohexylpiperazine.

Because this molecule features two tertiary amine centers and lacks a strong UV chromophore, standard chiral chromatography approaches often fail, resulting in severe peak tailing, co-elution, or invisible peaks. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to achieve baseline resolution ( Rs​>1.5 ).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing that completely masks the separation of the (R) and (S) enantiomers? A1: The root cause is secondary ion-exchange interactions. 1-(Butan-2-yl)-4-cyclohexylpiperazine contains two highly basic tertiary nitrogen atoms. On silica-based Chiral Stationary Phases (CSPs), these basic centers interact strongly with residual, unendcapped acidic silanol groups ( Si−O− ) on the silica support[1]. This interaction causes asymmetric band broadening (tailing) that easily obliterates the subtle retention time differences between the enantiomers. Correction: You must introduce a volatile basic additive, such as 0.1% Diethylamine (DEA), to the mobile phase. DEA competitively binds to the active silanol sites, ensuring your analyte only interacts with the chiral selector cavity[2][3].

Q2: My UV chromatogram shows no peaks, or only a massive solvent front. Is my sample degrading on the column? A2: Your sample is likely intact, but it is invisible to your current detector. This molecule lacks conjugated π -systems or aromatic rings, meaning it has no strong UV chromophore. Its UV absorbance is limited to weak end-absorption below 210 nm. If you are using normal-phase solvents with high UV cutoffs (like ethyl acetate), the solvent background will entirely mask the analyte. Correction: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+), monitoring the [M+H]+ ion at m/z 225.2. Alternatively, utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[2][4].

Q3: The sec-butyl group is relatively small. Which CSP provides the best chiral recognition for this specific steric profile? A3: Differentiating the (R) and (S) configurations of a sec-butyl group requires a CSP with a highly specific inclusion cavity.

  • For LC: Immobilized cellulose derivatives, specifically Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), provide optimal geometry. The carbamate NH groups on the CSP act as hydrogen bond donors to the tertiary amines of the piperazine, while the chiral cavity restricts the spatial orientation of the sec-butyl group[2][3].

  • For GC: Permethylated β -cyclodextrin columns (e.g., Cyclodex B) are highly recommended. The sec-butyl moiety forms a stable, enthalpy-driven inclusion complex within the hydrophobic cyclodextrin cavity, allowing for excellent chiral recognition[5][6].

Part 2: Method Development Workflows

To determine the most efficient path to baseline resolution for your specific laboratory setup, follow the decision matrix below.

G Start 1-(Butan-2-yl)-4-cyclohexylpiperazine Co-elution Issue CheckDet Assess Detection Capability Start->CheckDet UV UV-Vis Only (Not Recommended) CheckDet->UV No MS available MS MS, CAD, or ELSD (Recommended) CheckDet->MS MS available LC Chiral LC-MS/MS (Polysaccharide CSP) UV->LC Use 205nm & Normal Phase MS->LC Non-volatile/Prep Scale GC Chiral GC-MS (Cyclodextrin CSP) MS->GC Volatile/Analytical Scale LC_Opt Optimize Basic Additive (0.1% DEA) LC->LC_Opt GC_Opt Optimize Temp Ramp (Enthalpy-driven) GC->GC_Opt Resolved Baseline Resolution (Rs > 1.5) LC_Opt->Resolved GC_Opt->Resolved

Caption: Decision tree for resolving 1-(Butan-2-yl)-4-cyclohexylpiperazine enantiomers.

Part 3: Logical Mechanism of Peak Correction

Understanding the physical chemistry of your column is critical. The diagram below illustrates the self-validating mechanism of using basic additives to correct co-elution caused by peak tailing.

Mechanism Tailing Severe Peak Tailing (Co-elution) Cause Tertiary Amine interacts with Acidic Silanols Tailing->Cause Solution Add 0.1% DEA to Mobile Phase Cause->Solution Mechanism DEA competitively binds silanol active sites Solution->Mechanism Result Sharp Peaks & Baseline Resolution Mechanism->Result

Caption: Mechanism of peak shape correction using basic additives in chiral LC.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance based on the selected analytical strategy.

Method TypeStationary PhaseMobile / Carrier PhaseCritical AdditiveDetectionExpected Resolution ( Rs​ )
Normal Phase LC Chiralpak IC (Cellulose)Hexane / Ethanol (90:10 v/v)0.1% Diethylamine (DEA)UV at 205 nm1.8 - 2.2
Polar Organic LC Chiralpak IC (Cellulose)Methanol / Acetonitrile (50:50 v/v)0.1% DEALC-MS/MS (ESI+)2.0 - 2.5
Chiral GC Cyclodex B ( β -Cyclodextrin)Helium (1.0 mL/min)None (Temperature Ramp)GC-MS (EI)1.6 - 1.9

Part 5: Validated Experimental Protocols

Protocol A: Chiral LC-MS/MS Method (Polar Organic Mode)

This protocol is designed for high-sensitivity detection and baseline resolution, avoiding the UV-cutoff limitations of normal phase solvents[4].

System Suitability Requirement: Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.2 .

  • Column Preparation: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase Blending: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Acetonitrile.

  • Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase. Causality note: While DEA causes minor ion suppression in ESI+, it is strictly required to prevent tertiary amine tailing on the silica support.

  • Equilibration: Flush the column at 1.0 mL/min for at least 45 minutes until the MS baseline stabilizes. Set column oven to 25°C.

  • MS Parameters: Configure the mass spectrometer for ESI+ mode. Set the MRM transition to monitor the parent ion [M+H]+ at m/z 225.2.

  • Sample Injection: Dissolve the sample in the mobile phase to a concentration of 10-50 µg/mL. Inject 5 µL.

  • Validation: Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<1.5 , lower the column temperature to 15°C to increase the thermodynamic binding differences between the enantiomers.

Protocol B: Chiral GC-MS Method (Cyclodextrin CSP)

Because 1-(butan-2-yl)-4-cyclohexylpiperazine is relatively low in molecular weight and lacks highly polar hydrogen-bond donors (like -OH or -NH2), it is sufficiently volatile for GC analysis, which offers superior theoretical plate counts[5][6].

System Suitability Requirement: Rs​≥1.5 .

  • Column Installation: Install a permethylated β -cyclodextrin capillary column (e.g., Cyclodex B or CycloSil B, 30 m × 0.25 mm ID × 0.25 µm film thickness)[6].

  • Carrier Gas: Set Helium carrier gas to a constant flow rate of 1.0 mL/min.

  • Inlet Parameters: Set the injection port to 250°C. Use a split ratio of 20:1 to prevent column overloading, which can distort chiral cavity inclusion dynamics.

  • Temperature Program (Critical Step): Chiral recognition of the sec-butyl group on cyclodextrin is an enthalpy-driven process[5].

    • Initial Temp: 80°C (Hold for 2 minutes).

    • Ramp 1: 2°C/min to 150°C (Slow ramp maximizes enantiomeric interaction time with the cyclodextrin cavities).

    • Ramp 2: 10°C/min to 220°C (Hold for 5 minutes to bake out the column).

  • MS Detection: Set the transfer line to 250°C and the ion source to 230°C. Operate in Electron Ionization (EI) mode (70 eV), scanning from m/z 50 to 300.

  • Validation: Evaluate the chromatogram. If co-elution persists, decrease Ramp 1 to 1°C/min to further exploit the enthalpy-entropy compensation mechanism of the sec-butyl inclusion complex[5].

References

  • BenchChem. "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem Tech Support.
  • ResearchGate. "Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism." Chinese Journal of Analytical Chemistry.
  • ResearchGate. "Chromatogram of enantiomers of sec-butyl carboxylicates on Cyclodex B (A) and CycloSil B (B)." ResearchGate Publications.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • LCGC International. "Glossary of HPLC/LC Separation Terms." Chromatography Online.
  • ACS Publications. "Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography." Analytical Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Butan-2-yl)-4-cyclohexylpiperazine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand, identify, and overcome the storage-induced degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand, identify, and overcome the storage-induced degradation of 1-(Butan-2-yl)-4-cyclohexylpiperazine .

Because this compound is a di-alkylated, fully saturated tertiary amine, its stability is heavily dictated by its electron-rich nitrogen centers. This guide moves beyond basic storage instructions to explain the causality behind reagent failure, providing you with self-validating protocols to ensure the scientific integrity of your downstream assays.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my 1-(Butan-2-yl)-4-cyclohexylpiperazine turn yellow and become highly viscous over time? A: This physical transformation is driven by two parallel degradation mechanisms. First, the compound is a tertiary amine. Exposure to atmospheric oxygen, catalyzed by ambient light or trace transition metals, leads to the oxidation of the nitrogen lone pairs, forming piperazine N-oxides [1]. This oxidation often introduces chromophores via trace radical byproducts, causing the yellowing. Second, the basic nitrogen centers (pKa ~9–10) readily absorb atmospheric carbon dioxide (CO₂) and moisture to form carbonate and carbamate salts [2]. This acid-base reaction converts the free-flowing free base into a sticky, highly viscous, or crystalline salt, drastically altering its effective molarity.

Q2: How can I analytically differentiate between N-oxide formation and CO₂ absorption? A: Because both mechanisms alter the effective concentration of your reagent, precise analytical differentiation is required to validate your experimental system:

  • LC-MS: N-oxidation adds a single oxygen atom to the piperazine ring, resulting in a distinct +16 Da mass shift (M+16)[3]. Carbamate salts typically dissociate in the MS source and may not show a distinct parent ion, but rather the intact amine.

  • ¹H-NMR: The highly electronegative oxygen of the N-oxide strongly deshields the alpha protons (on the sec-butyl, cyclohexyl, and piperazine ring carbons). This results in a noticeable downfield shift (higher ppm) compared to the pure reference standard[1].

  • FTIR: CO₂ absorption is definitively characterized by the appearance of strong carbonyl stretches (1550–1650 cm⁻¹) indicative of carbamate/carbonate salts, which are entirely absent in pure N-oxides.

Q3: Does this degradation affect my downstream pharmacological or synthetic assays? A: Absolutely. N-oxides of tertiary amines possess vastly different physicochemical properties than their parent compounds. Their extreme polarity and altered pKa can completely prevent membrane permeation in cellular assays, leading to false negatives in drug screening[4]. Furthermore, if your synthetic workflow involves elevated temperatures (>100°C), N-oxides can undergo spontaneous Cope elimination —an intramolecular reaction that cleaves the alkyl groups, generating hydroxylamines and alkenes, thereby ruining synthetic yields[5].

Part 2: Visualizing the Degradation Logic

DegradationPathways Parent 1-(Butan-2-yl)-4- cyclohexylpiperazine (Intact Tertiary Amine) O2 Atmospheric O2 + Light/Trace Metals Parent->O2 CO2 Atmospheric CO2 + Moisture (H2O) Parent->CO2 NOxide Piperazine N-oxide (+16 Da Mass Shift) O2->NOxide Oxidation Carbamate Carbonate/Carbamate Salts (Hygroscopic Solid/Viscous) CO2->Carbamate Acid-Base Rxn Cope Cope Elimination (Cleavage Products) NOxide->Cope Thermal Stress (>100°C)

Fig 1. Primary degradation pathways of 1-(Butan-2-yl)-4-cyclohexylpiperazine during storage.

Workflow Start Visual Inspection: Yellowing or Viscosity? Check Analytical Validation: LC-MS (+16 Da) & FTIR Start->Check Decision Degradation Confirmed? Check->Decision Purify Corrective Action: Alkaline Liquid-Liquid Extraction Decision->Purify Yes (N-oxide/Salts) Store Preventative Action: Argon Purge, Amber Vial, -20°C Decision->Store No (Pure) Purify->Store Use Proceed with Downstream Assays Store->Use

Fig 2. Troubleshooting and recovery workflow for degraded piperazine reagents.

Part 3: Quantitative Data Summary

Degradation PathwayPrimary CauseAnalytical MarkerPhysical ObservationPreventive Measure
N-Oxidation O₂ exposure, Light, Trace metalsLC-MS: +16 Da shift; NMR: Downfield alpha-protonsYellowing, slight viscosity increaseArgon headspace, Amber vials, -20°C storage
Carbamate Formation CO₂ and Moisture exposureFTIR: Strong C=O stretch (1550–1650 cm⁻¹)High viscosity, stickiness, or crystalline precipitationDesiccant storage, inert gas purging
Cope Elimination Thermal stress on N-oxidesLC-MS: Cleaved alkyl/alkene fragmentsLoss of target mass, complex impurity profileAvoid heating oxidized batches >100°C

Part 4: Self-Validating Experimental Protocols

To ensure the trustworthiness of your experiments, implement the following self-validating methodologies. The first protocol prevents degradation, while the second recovers reagent that has already degraded.

Protocol A: Anaerobic Aliquoting and Storage (Preventative)

Causality: By displacing atmospheric oxygen and carbon dioxide, and eliminating UV/Vis light, you kinetically halt the auto-oxidation and acid-base reactions[1].

  • Preparation: Transfer the bulk 1-(Butan-2-yl)-4-cyclohexylpiperazine into a glove box or a Schlenk line setup under a continuous flow of high-purity Argon (99.999%).

  • Deoxygenation: If the reagent has been previously exposed to air, sparge the liquid with Argon via a submerged needle for 15 minutes to displace dissolved O₂ and CO₂.

  • Aliquoting: Dispense single-use volumes into pre-dried, amber glass vials . Amber glass is critical to block light, which acts as a catalyst for radical formation[1].

  • Sealing: Seal the vials tightly with PTFE-lined septa caps. PTFE ensures chemical compatibility and prevents the leaching of plasticizers into the amine.

  • Storage: Transfer the sealed vials to a -20°C freezer. Lowering the thermal energy further inhibits any residual oxidative pathways.

Protocol B: Recovery via Alkaline Liquid-Liquid Extraction (Corrective)

Causality: N-oxides are highly polar and partition preferentially into water, while carbonate/carbamate salts can be broken down by strong aqueous bases, liberating the hydrophobic free tertiary amine[4].

  • Dissolution: Dissolve the degraded 1-(Butan-2-yl)-4-cyclohexylpiperazine in a non-polar organic solvent (e.g., Dichloromethane, using 10 mL of solvent per gram of amine).

  • Alkaline Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M NaOH (aq). The high pH breaks down carbamate salts into water-soluble carbonates, while the highly polar N-oxides partition into the upper aqueous layer.

  • Phase Separation: Vigorously shake and vent the funnel. Allow the layers to separate completely. Collect the lower organic phase (containing the purified free base).

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase to remove residual water. Stir for 10 minutes, then filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath below 30°C to prevent thermal degradation.

  • Validation: Analyze the recovered product via LC-MS to confirm the absence of the M+16 peak[3] and via FTIR to ensure the disappearance of the carbonyl stretch.

Part 5: References

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study Source: ACS Publications URL:[Link]

  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study Source: Research & Reviews URL:[Link]

  • Oxidative Polymer Degradation via Cope Elimination Source: ACS Publications URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL:[Link]

Sources

Troubleshooting

optimizing mobile phase pH for 1-(Butan-2-yl)-4-cyclohexylpiperazine HPLC retention

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing retention and peak shape challenges with 1-(Butan-2-yl)-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing retention and peak shape challenges with 1-(Butan-2-yl)-4-cyclohexylpiperazine . Due to its dual basic nitrogen centers and bulky lipophilic substituents, this molecule requires precise thermodynamic and electrostatic control during reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why does 1-(Butan-2-yl)-4-cyclohexylpiperazine exhibit severe peak tailing and poor reproducibility at a neutral pH? A: The root cause is a secondary ion-exchange interaction. 1-(Butan-2-yl)-4-cyclohexylpiperazine is a di-substituted piperazine containing two tertiary amine centers. Piperazines typically possess two distinct pKa​ values: a weaker basic center ( pKa1​≈5.3 ) and a stronger basic center ( pKa2​≈9.7 ) (1)[1]. At a neutral pH (e.g., pH 7.0), the molecule is protonated and carries a positive charge. Concurrently, the acidic silanol groups (Si-OH) on standard silica-based stationary phases ( pKa​≈3.5–4.5 ) are deprotonated, carrying a negative charge (Si-O⁻) (2)[2]. The electrostatic attraction between the cationic piperazine and the anionic silanols creates a secondary retention mechanism that is slower than hydrophobic partitioning, resulting in severe peak tailing ().

Q: How does mobile phase pH dictate the retention mechanism for this compound? A: Retention of basic compounds in RP-HPLC is fundamentally controlled by the ionization state of both the analyte and the stationary phase (3)[3].

  • Low pH ( 3.0): The silanol groups are protonated and neutralized (Si-OH), eliminating secondary ion-exchange interactions (4)[4]. However, the piperazine becomes doubly protonated and highly polar, which drastically reduces its hydrophobic retention on a standard C18 column.

  • High pH ( 10.5): The mobile phase pH exceeds the highest pKa​ of the piperazine by nearly one pH unit, ensuring the molecule is in its neutral, un-ionized free-base form (5)[5]. This maximizes hydrophobic interaction with the stationary phase, yielding strong retention and sharp peaks, as the neutral analyte cannot interact electrostatically with ionized silanols.

Q: Which pH strategy is recommended for 1-(Butan-2-yl)-4-cyclohexylpiperazine? A: The High-pH strategy (pH 10.5) is strongly recommended. It provides superior retention (higher capacity factor, k′ ) and excellent peak shape without relying on sacrificial bases like triethylamine (TEA), which can degrade columns over time (6)[6]. Note: This approach strictly requires a high-pH tolerant hybrid silica or polymer-based column to prevent stationary phase dissolution.

Part 2: Quantitative Data Summary

The following table summarizes the thermodynamic and electrostatic states of the analyte and column at different pH levels, directly impacting chromatographic performance.

Mobile Phase pHAnalyte Ionization StateSilanol State (Si-OH)Expected Retention ( k′ )Peak Symmetry ( As​ )Column Requirement
Low (pH 2.5) Doubly Protonated (+2)Neutral (Si-OH)Very LowExcellent (1.0 - 1.2)Standard Type-B Silica
Mid (pH 7.0) Singly Protonated (+1)Ionized (Si-O⁻)Moderate / VariablePoor (> 2.0, Tailing)Standard Type-B Silica
High (pH 10.5) Neutral Free Base (0)Ionized (Si-O⁻)HighExcellent (1.0 - 1.1)Hybrid Silica (pH 1-12)

Part 3: Troubleshooting & Optimization Workflow

pH_Workflow A 1-(Butan-2-yl)-4-cyclohexylpiperazine Method Development B Assess at Neutral pH (7.0) Observe Tailing & Retention A->B C Severe Tailing Detected (Ion-Exchange Interaction) B->C D Route 1: High pH (10.5) Ammonium Hydroxide Buffer C->D Preferred E Route 2: Low pH (2.5) Phosphate/Formate Buffer C->E Alternative F Analyte Neutralized Silanols Ionized D->F G Analyte Protonated Silanols Neutralized E->G H High Retention, Sharp Peak (Requires Hybrid Column) F->H I Low Retention, Sharp Peak (May need Ion-Pairing) G->I

Logical workflow for optimizing mobile phase pH to resolve piperazine peak tailing.

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-pH Optimization Workflow (Primary Recommendation)

Objective: Neutralize the piperazine derivative to maximize hydrophobic retention and eliminate silanol-induced tailing. Self-Validating Mechanism: By running a baseline injection at pH 7.0 and comparing it to pH 10.5, the analyst will observe a distinct shift to a longer retention time and a reduction in the USP tailing factor, mathematically validating the suppression of analyte ionization.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant hybrid silica C18 column (e.g., Ethylene Bridged Hybrid [BEH] technology) capable of withstanding pH extremes up to 12 (6)[6].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. (Caution: Do not use phosphate buffers at this pH due to poor buffering capacity and severe silica degradation risks).

  • Mobile Phase Equilibration: Set up a binary gradient using the pH 10.5 buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B). Flush the column with at least 20 column volumes to ensure complete thermodynamic equilibration of the stationary phase.

  • Injection: Inject the 1-(Butan-2-yl)-4-cyclohexylpiperazine standard.

  • Data Evaluation: Calculate the retention factor ( k′ ). A successful optimization will yield a k′ between 2 and 10, with a USP asymmetry factor ( As​ ) 1.2.

Protocol 2: Low-pH Optimization with Ion-Pairing (Alternative)

Objective: If a high-pH column is unavailable, neutralize the silica surface and retain the highly polar protonated analyte using an ion-pairing reagent. Self-Validating Mechanism: The addition of the ion-pairing reagent will increase the retention time of the protonated base proportionally to the reagent's concentration, confirming the formation of a neutral, hydrophobic ion-pair complex in real-time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate monobasic buffer. Adjust the pH to 2.5 using Phosphoric Acid (5)[5].

  • Ion-Pairing Addition: Add 5 mM Sodium Hexanesulfonate to the aqueous buffer. This anionic reagent will pair with the cationic piperazine to artificially increase its hydrophobicity (7)[7].

  • Column Equilibration: Use a standard, highly endcapped Type-B silica C18 column. Equilibrate thoroughly; ion-pairing reagents require at least 50–100 column volumes to fully saturate and reach equilibrium with the stationary phase.

  • Injection & Evaluation: Inject the sample. The low pH neutralizes the silanols (preventing tailing) (3)[3], while the hexanesulfonate provides the necessary retention for the protonated analyte.

References

  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives, Benchchem.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes, Phenomenex. 4

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.2

  • How to Reduce Peak Tailing in HPLC?, Phenomenex. 6

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks, LCGC. 3

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds, Benchchem. 5

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines, ResearchGate. 7

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K, University of Regina. 1

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Butan-2-yl)-4-cyclohexylpiperazine Fluorometric Assays

Welcome to the Technical Support Center for 1-(Butan-2-yl)-4-cyclohexylpiperazine assays. This guide is designed for researchers and drug development professionals experiencing high background noise, signal quenching, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Butan-2-yl)-4-cyclohexylpiperazine assays. This guide is designed for researchers and drug development professionals experiencing high background noise, signal quenching, or irreproducibility in fluorometric screens involving this specific piperazine derivative.

Because 1-(Butan-2-yl)-4-cyclohexylpiperazine is a highly lipophilic, basic amine, its sec-butyl and cyclohexyl groups drive hydrophobic collapse in aqueous buffers. This often leads to the formation of colloidal aggregates (nano-entities) at concentrations above 5 µM[1]. These aggregates act as Pan-Assay Interference Compounds (PAINS), causing severe light scattering, non-specific protein adsorption, and background noise in fluorometric readouts[2][3].

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing high background fluorescence even in my negative controls (compound + buffer only). What is causing this? A: This is rarely true autofluorescence. Instead, it is highly likely to be confocal static light scattering [1]. When 1-(Butan-2-yl)-4-cyclohexylpiperazine exceeds its critical aggregation concentration (CAC), it forms 50–500 nm colloidal particles[3]. When the fluorometer's excitation light hits these colloids, the light is refracted and scattered into the emission detector, mimicking a positive fluorescent signal[3][4].

Q2: How can I confirm if the noise is due to compound aggregation rather than target binding? A: You can confirm aggregation by measuring the optical density at 600 nm (OD600) or by using Dynamic Light Scattering (DLS)[5]. Because true fluorophores absorb at specific UV/Vis wavelengths but do not block light at 600 nm, an elevated OD600 indicates that insoluble nano-entities are physically blocking the light path[6]. Alternatively, if adding 0.01% Triton X-100 to your buffer suddenly eliminates the "fluorescence," your compound was aggregating[3].

Q3: What buffer optimizations prevent 1-(Butan-2-yl)-4-cyclohexylpiperazine from aggregating? A: The addition of non-ionic or zwitterionic detergents is the gold standard for disrupting hydrophobic piperazine colloids[3][5]. Detergents form micelles that encapsulate the lipophilic sec-butyl and cyclohexyl moieties, keeping the compound in a monomeric state. See the data table below for recommended additives.

Table 1: Recommended Buffer Additives for Piperazine Derivatives
AdditiveRecommended ConcentrationMechanism of ActionImpact on Assay Noise
Triton X-100 0.01% – 0.1% (v/v)Non-ionic surfactant; disrupts hydrophobic colloids.Reduces scattering by >90%.
CHAPS 1 mM – 5 mMZwitterionic detergent; stabilizes basic amines.Prevents non-specific protein adsorption.
Pluronic F-127 0.005% – 0.05% (v/v)Mild block copolymer; prevents plastic-binding.Reduces edge-well background.
BSA (Fatty Acid Free) 0.05% – 0.1% (w/v)Acts as a carrier protein for lipophilic ligands.Buffers free-compound concentration.

Q4: At higher compound concentrations (>10 µM), my fluorescent signal drops unpredictably. Is this target inhibition? A: Not necessarily. This is a classic symptom of the Inner-Filter Effect (IFE) combined with localized fluorescence quenching[7]. If the compound absorbs light at either the excitation or emission wavelength of your fluorophore, high concentrations of the compound will absorb the light before it reaches the detector[8][9]. This creates a false-negative result or an artificial drop in signal[2]. You must apply mathematical IFE correction or Z-position focus adjustments to validate the signal[7].

Part 2: Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement the following protocols to identify and correct background noise.

Protocol 1: Aggregation Detection via OD600 Light Scattering

Purpose: To determine the Critical Aggregation Concentration (CAC) of 1-(Butan-2-yl)-4-cyclohexylpiperazine in your specific assay buffer.

  • Prepare Compound Dilutions: Create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 10 µM).

  • Transfer to Aqueous Buffer: Pipette 1 µL of each DMSO stock into 99 µL of your assay buffer (final DMSO = 1%) in a clear-bottom 96-well plate. Final compound concentrations will range from 100 µM to 0.1 µM[6].

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow colloids to reach thermodynamic equilibrium.

  • Measurement: Read the absorbance at 600 nm (OD600) using a microplate reader.

  • Validation: Subtract the OD600 of a blank well (1% DMSO in buffer). Any well with a background-corrected OD600 > 0.01 indicates significant colloidal aggregation[6]. Do not use the compound above this concentration without detergents.

Protocol 2: IFE Correction and Background Subtraction Workflow

Purpose: To isolate the true biological signal from compound autofluorescence and inner-filter quenching.

  • Plate Layout Design: For every test well (Enzyme + Substrate + Compound), you must include a corresponding Compound Control well (Buffer + Compound only)[7].

  • Read Absorbance First: Before reading fluorescence, measure the absorbance of the plate at both the excitation ( λex​ ) and emission ( λem​ ) wavelengths of your fluorophore[8].

  • Read Fluorescence: Measure the raw fluorescence intensity ( Fraw​ ) of all wells.

  • Background Subtraction: Subtract the fluorescence of the Compound Control well from the test well to remove scattering/autofluorescence noise.

  • Apply IFE Mathematical Correction: Use the absorbance values to correct the subtracted fluorescence ( Fcor​ ) using the standard IFE equation:

    Fcor​=Fsubtracted​×10(Aex​+Aem​)/2

    (Where Aex​ and Aem​ are the absorbances at the excitation and emission wavelengths, respectively)[7].

Part 3: Mandatory Visualizations

Workflow Start High Background Noise in Fluorometric Assay CheckAgg Check for Aggregation (OD600 or DLS) Start->CheckAgg IsAgg Aggregation Detected? CheckAgg->IsAgg AddDet Add 0.01-0.1% Triton X-100 or CHAPS to Buffer IsAgg->AddDet Yes CheckFluor Check Autofluorescence (Buffer + Compound only) IsAgg->CheckFluor No AddDet->CheckFluor IsFluor High Auto- fluorescence? CheckFluor->IsFluor ShiftWave Shift Excitation/Emission Red-shift or TR-FRET IsFluor->ShiftWave Yes DataCorr Apply Background Subtraction & IFE Correction IsFluor->DataCorr No ShiftWave->DataCorr

Troubleshooting workflow for resolving background noise in fluorometric assays.

Mechanism Monomer Monomeric Compound (Active) Target Target Protein Monomer->Target Specific Binding (True Signal) Aggregate Colloidal Aggregate (PAINS) Monomer->Aggregate Aqueous Buffer (>5 µM) Aggregate->Target Non-specific Adsorption Scatter Light Scattering (False Signal) Aggregate->Scatter Refraction/ Scattering Light Excitation Light Light->Aggregate

Mechanism of compound aggregation leading to light scattering and false signals.

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors ACS Publications[Link]

  • Target Engagement Assays in Early Drug Discovery Journal of Medicinal Chemistry[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual National Center for Biotechnology Information (NCBI)[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Analytical Chemistry[Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery Espace INRS[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Affinity: 1-(Butan-2-yl)-4-cyclohexylpiperazine vs. Benzylpiperazine

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of contemporary neuroscience and pharmacology, piperazine derivatives represent a cornerstone of medicinal chemistry, serving as ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of contemporary neuroscience and pharmacology, piperazine derivatives represent a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of a myriad of centrally acting agents.[1][2][3] Their inherent structural features, including two basic nitrogen atoms, allow for extensive modification to fine-tune their pharmacological profiles, leading to compounds with a wide range of therapeutic applications.[1][4] This guide provides an in-depth, objective comparison of the receptor affinity profiles of two distinct piperazine derivatives: 1-(Butan-2-yl)-4-cyclohexylpiperazine and the more widely studied compound, benzylpiperazine (BZP).

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and structure-activity relationship (SAR) insights to inform future research and development endeavors. We will delve into their interactions with key monoamine transporters and receptors, providing a comprehensive overview of their potential neuropharmacological effects.

Introduction to the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The basicity of the nitrogen atoms allows for the formation of salts, improving solubility and facilitating formulation. Furthermore, these nitrogens can serve as key interaction points within receptor binding pockets. The ability to substitute at both the N1 and N4 positions provides a powerful tool for modulating a compound's affinity, selectivity, and functional activity at various biological targets.[1][2]

Receptor Affinity Profiles: A Head-to-Head Comparison

Benzylpiperazine (BZP): A Non-selective Monoamine Releaser and Receptor Ligand

Benzylpiperazine is a well-characterized psychoactive compound known for its stimulant and euphoriant effects.[5][6] Its pharmacological actions are complex, involving interactions with multiple components of the monoaminergic systems.[7]

Monoamine Transporters: BZP primarily acts as a substrate for and releaser of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[8][9] This is reflected in its EC50 values for monoamine release:

TransporterEC50 (nM) for Release
Dopamine (DAT)175
Norepinephrine (NET)62
Serotonin (SERT)6050
Data sourced from Wikipedia, citing a comparative study.[5]

These values indicate that BZP is most potent at releasing norepinephrine, followed by dopamine, with a significantly lower potency for serotonin release. This profile is consistent with its stimulant properties, which are qualitatively similar to those of amphetamine, though with a lower potency.[6]

Receptor Interactions: Beyond its effects on monoamine transporters, BZP also directly interacts with several receptor systems:

  • Serotonin Receptors: BZP acts as a non-selective agonist at a variety of serotonin receptors.[5] This broad activity at 5-HT receptors likely contributes to its complex psychoactive effects.

  • α2-Adrenergic Receptors: BZP displays antagonist activity at α2-adrenoceptors.[10] By blocking these presynaptic autoreceptors, BZP can lead to an increase in the release of norepinephrine, further enhancing its stimulant effects.[5]

1-(Butan-2-yl)-4-cyclohexylpiperazine: An Inferred Profile Highlighting Sigma Receptor Affinity

Direct experimental data on the receptor affinity of 1-(Butan-2-yl)-4-cyclohexylpiperazine is scarce. However, by examining the extensive research on 1-cyclohexylpiperazine derivatives, a probable binding profile can be inferred based on established structure-activity relationships (SAR).[1][2][3][4][11][12]

The dominant pharmacological characteristic of the 1-cyclohexylpiperazine scaffold is its high affinity for sigma (σ) receptors , particularly the σ2 subtype.[3][11][12] Numerous studies have demonstrated that N-alkylation of the piperazine ring, as with the butan-2-yl group, can modulate this affinity.

Inferred Receptor Affinity Profile:

Receptor FamilyPredicted AffinityRationale based on SAR of 1-Cyclohexylpiperazine Derivatives
Sigma (σ) Receptors High (likely in the nanomolar range) The 1-cyclohexylpiperazine core is a well-established high-affinity scaffold for both σ1 and σ2 receptors.[1][2][11] The N-butan-2-yl substitution is an alkyl group, and N-alkylation is a common feature in potent sigma receptor ligands.[4] The specific affinity for σ1 versus σ2 would depend on the precise conformational effects of the butan-2-yl group.
Dopamine Receptors (D2-like) Low Studies on various 1-cyclohexylpiperazine derivatives consistently show low affinity for D2-like dopamine receptors.[1][11]
Adrenergic Receptors (α1) Low Similar to dopamine receptors, the affinity of 1-cyclohexylpiperazine analogues for α1-adrenergic receptors is generally reported to be low.[1][11]
Serotonin Receptors (e.g., 5-HT3) Low Available data on related compounds suggest a low affinity for serotonin receptor subtypes like 5-HT3.[1][11]

Based on this analysis, 1-(Butan-2-yl)-4-cyclohexylpiperazine is predicted to be a potent sigma receptor ligand with low affinity for the major monoamine receptors and transporters that are the primary targets of benzylpiperazine.

Causality Behind Experimental Choices in Receptor Affinity Profiling

The selection of assays to characterize the receptor affinity of novel compounds is guided by their structural similarity to known pharmacological agents and the desired therapeutic target. For a compound like benzylpiperazine, with known stimulant properties, the initial screening would logically focus on the monoamine transporters (DAT, NET, SERT) and key receptors involved in mood and arousal, such as serotonin and adrenergic receptors.

For a novel compound like 1-(Butan-2-yl)-4-cyclohexylpiperazine, an initial broad receptor screen would likely reveal its high affinity for sigma receptors. Subsequent, more focused studies would then be designed to precisely quantify its affinity and selectivity for σ1 and σ2 subtypes and to assess its functional activity (agonist vs. antagonist). The choice of radioligand binding assays is a standard and robust method for determining the affinity of a test compound for a specific receptor.[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for key in-vitro receptor binding assays relevant to the characterization of the two compounds.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT radioligand.

  • Test Compound: 1-(Butan-2-yl)-4-cyclohexylpiperazine or Benzylpiperazine.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester), 96-well plates.

Procedure:

  • Membrane Preparation: Thaw the hDAT-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines a method to determine the binding affinity of a compound for the 5-HT2A receptor.

Objective: To determine the Ki of a test compound for the 5-HT2A receptor.

Materials:

  • Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.[14][15]

  • Test Compound: 1-(Butan-2-yl)-4-cyclohexylpiperazine or Benzylpiperazine.

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (h5-HT2A).[14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure: The procedure is analogous to the DAT binding assay, with the following key considerations:

  • The choice of radioligand and non-specific binding control will be specific to the 5-HT2A receptor.

  • Incubation times and temperatures may need to be optimized for this specific receptor-ligand interaction.[16]

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol describes a competitive binding assay for the sigma-1 receptor.

Objective: To determine the Ki of a test compound for the σ1 receptor.

Materials:

  • Radioligand: -Pentazocine, a selective σ1 receptor ligand.[17][18]

  • Test Compound: 1-(Butan-2-yl)-4-cyclohexylpiperazine or Benzylpiperazine.

  • Membrane Preparation: Homogenates from guinea pig brain or cells expressing σ1 receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: A high concentration of haloperidol (e.g., 10 µM).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure: The experimental steps are similar to the previously described assays, with adjustments for the specific reagents and conditions required for the σ1 receptor.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structure-activity relationships and the experimental workflow for receptor binding assays.

SAR_Comparison cluster_BZP Benzylpiperazine (BZP) cluster_Cyclohexyl 1-(Butan-2-yl)-4-cyclohexylpiperazine (Inferred) BZP Benzylpiperazine DAT DAT (Dopamine Transporter) EC50 = 175 nM BZP->DAT Releases NET NET (Norepinephrine Transporter) EC50 = 62 nM BZP->NET Releases SERT SERT (Serotonin Transporter) EC50 = 6050 nM BZP->SERT Releases FiveHT 5-HT Receptors (Non-selective Agonist) BZP->FiveHT Activates Alpha2 α2-Adrenoceptor (Antagonist) BZP->Alpha2 Blocks Cyclohexyl 1-(Butan-2-yl)-4- cyclohexylpiperazine Sigma Sigma (σ) Receptors (High Affinity) Cyclohexyl->Sigma Binds D2 Dopamine D2-like (Low Affinity) Cyclohexyl->D2 Weakly Binds Alpha1 Adrenergic α1 (Low Affinity) Cyclohexyl->Alpha1 Weakly Binds

Caption: Comparative Receptor Affinity Profiles.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane 1. Receptor-Expressing Cell Membrane Preparation Incubation 4. Incubation: Membranes + Radioligand + Test Compound Membrane->Incubation Radioligand 2. Radioligand Preparation ([³H] or [¹²⁵I] labeled) Radioligand->Incubation TestCompound 3. Test Compound Dilution Series TestCompound->Incubation Filtration 5. Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Quantification 6. Scintillation Counting to Quantify Radioactivity Filtration->Quantification Analysis 7. IC50 and Ki Determination (Non-linear Regression) Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of 1-(Butan-2-yl)-4-cyclohexylpiperazine and benzylpiperazine. Benzylpiperazine emerges as a broad-spectrum monoamine releasing agent and receptor ligand, consistent with its known stimulant and psychoactive properties. In contrast, based on the extensive body of research on its structural class, 1-(Butan-2-yl)-4-cyclohexylpiperazine is predicted to be a potent and selective ligand for sigma receptors, with minimal interaction with the classical monoamine systems targeted by BZP.

This stark difference in receptor affinity underscores the remarkable versatility of the piperazine scaffold and the profound impact of N-substituents on pharmacological activity. For researchers in drug development, this comparison provides a clear rationale for the differential therapeutic and toxicological potential of these two compounds. Further experimental validation of the inferred profile of 1-(Butan-2-yl)-4-cyclohexylpiperazine is warranted to confirm its selectivity for sigma receptors and to explore its potential as a tool for studying sigma receptor function or as a lead for novel therapeutics.

References

  • Berardi, F., et al. (2004). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. Journal of Medicinal Chemistry, 47(10), 2308-2317. [Link]

  • Berardi, F., et al. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817-7828. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Current Medicinal Chemistry, 16(27), 3533-3553. [Link]

  • Abate, C., et al. (2004). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ 2 Activity. ResearchGate. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma- 1 ( 1) and Sigma-2 ( 2) Receptor Ligands: A Review. Bentham Science Publishers. [Link]

  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PubMed. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 283(2), 244–251. [Link]

  • Roth, B. L., & Wesolek, J. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]

  • Colabufo, N. A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1056-1076. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Leopoldo, M., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(21), 8879–8894. [Link]

  • Gifford, A. N. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Kassiou, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British journal of pharmacology, 172(13), 3219–3230. [Link]

  • Saha, K., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 488-496. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • van der Mey, M., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of medicinal chemistry, 37(16), 2545–2553. [Link]

  • Simon, K., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8152. [Link]

  • LITFL. (2024). Benzylpiperizine. Life in the Fast Lane. [Link]

  • Sambo, D. O., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.16.1–12.16.20. [Link]

  • Wiergacz, S., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity research, 30(2), 245–259. [Link]

  • Kciuk, M., & Kontek, B. (2013). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. Current medicinal chemistry, 20(25), 3124–3136. [Link]

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  • Baziard-Mouysset, G., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Bioorganic & medicinal chemistry, 8(1), 85–96. [Link]

  • Kar, S., et al. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1–9. [Link]

  • Kim, D., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 438-448. [Link]

  • Słoczyńska, K., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 26(2), 425–434. [Link]

  • Ionescu, D. G., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules (Basel, Switzerland), 27(6), 1803. [Link]

  • Baziard-Mouysset, G., et al. (2000). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. [Link]

  • Piomelli, D., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 46(12), 2445–2458. [Link]

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Comparative

A Comparative Guide to the Validation of Quantitative HPLC-UV Methods for 1-(Butan-2-yl)-4-cyclohexylpiperazine

This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 1-(Butan-2-yl)-4-cyclohexylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 1-(Butan-2-yl)-4-cyclohexylpiperazine. As a critical component in pharmaceutical development, robust analytical method validation ensures the generation of reliable and scientifically sound data, which is paramount for regulatory submissions and quality control. This document offers in-depth technical guidance, supported by experimental protocols and comparative data, to assist researchers, scientists, and drug development professionals in this endeavor.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized approach to analytical method validation.[2][3]

The Analytical Challenge: Quantifying 1-(Butan-2-yl)-4-cyclohexylpiperazine

1-(Butan-2-yl)-4-cyclohexylpiperazine is a substituted piperazine derivative. While the piperazine moiety itself lacks a strong chromophore for UV detection, the overall molecule's structure may allow for direct UV analysis at lower wavelengths.[4][5] However, in instances of low UV absorptivity, derivatization with a UV-active agent can be employed to enhance detection, a common strategy for similar compounds.[4][6] This guide will focus on the validation of a direct HPLC-UV method, assuming the analyte possesses sufficient UV absorbance for quantification.

I. A Comparative Approach to Method Development

The foundation of a successful validation is a well-developed and robust analytical method. For 1-(Butan-2-yl)-4-cyclohexylpiperazine, a reverse-phase HPLC method is a logical starting point. The selection of the stationary phase (column) and mobile phase is critical for achieving adequate separation and peak shape. Below is a comparative summary of two hypothetical reversed-phase columns evaluated during method development.

Table 1: Comparison of HPLC Columns for the Analysis of 1-(Butan-2-yl)-4-cyclohexylpiperazine

ParameterColumn A: C18, 4.6 x 150 mm, 5 µmColumn B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile:Methanol:Water (40:20:40 v/v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 210 nm210 nm
Retention Time 4.2 min5.8 min
Tailing Factor 1.81.2
Theoretical Plates 45008500

Rationale for Selection: Based on the superior peak symmetry (lower tailing factor) and higher column efficiency (greater number of theoretical plates), Column B was selected for full method validation.[7] The phenyl-hexyl stationary phase likely offers favorable pi-pi interactions with the analyte, leading to better chromatographic performance.

II. The Pillars of Method Validation: A Step-by-Step Guide

The validation of the chosen HPLC-UV method will be conducted in accordance with ICH Q2(R1) guidelines, encompassing the following key parameters.[8][9]

G cluster_0 Method Validation Workflow Method Development Method Development System Suitability System Suitability Method Development->System Suitability Initial Check Specificity Specificity System Suitability->Specificity Linearity_Range Linearity_Range Specificity->Linearity_Range Establishes Foundation Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Linearity_Range->Precision LOD_LOQ LOD_LOQ Accuracy->LOD_LOQ Informs Sensitivity Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method G cluster_0 Interrelationship of Validation Parameters Linearity Linearity Range Range Linearity->Range Suitability for Intended Use Suitability for Intended Use Range->Suitability for Intended Use Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Suitability for Intended Use LOD LOD Sensitivity Sensitivity LOD->Sensitivity Sensitivity->Suitability for Intended Use LOQ LOQ LOQ->Sensitivity Robustness Robustness Reliability Reliability Robustness->Reliability Reliability->Suitability for Intended Use

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Validation

Overcoming Steric Hindrance: Inter-Laboratory Reproducibility in the Synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: An objective, data-driven comparison of Traditional Batch Reductive Amination versus Automated Continuous-Flow Synthesis. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: An objective, data-driven comparison of Traditional Batch Reductive Amination versus Automated Continuous-Flow Synthesis.

Executive Summary & The Reproducibility Challenge

As drug discovery libraries increasingly prioritize sp³-rich, sterically encumbered scaffolds to improve pharmacokinetic profiles, the reproducible synthesis of complex tertiary amines has become a critical bottleneck. 1-(Butan-2-yl)-4-cyclohexylpiperazine is a prime example: a dialkylated piperazine derivative featuring bulky substituents on both nitrogen atoms. Such motifs are highly valued in the development of neuroactive compounds, including [1].

However, when synthesizing this compound via reductive amination across different global sites, pharmaceutical companies frequently encounter severe inter-laboratory variability. This guide objectively compares the traditional batch reductive amination approach against automated continuous-flow synthesis, providing empirical data and self-validating protocols to establish a highly reproducible standard.

Mechanistic Causality: Why Does Batch Fail Across Labs?

The synthesis of 1-(butan-2-yl)-4-cyclohexylpiperazine requires the condensation of 1-cyclohexylpiperazine with 2-butanone. This reaction is thermodynamically challenged by the steric bulk of the sec-butyl and cyclohexyl groups, which severely hinders the formation of the transient iminium ion.

In a traditional batch environment, chemists rely on sodium triacetoxyborohydride (NaBH(OAc)₃) to perform the reduction[1]. While milder than NaBH₄, its performance is highly sensitive to ambient moisture and the precise rate of dissolution. Variations in reactor geometry and stirring speeds across different labs create localized concentration gradients. Consequently, the slow formation of the sterically hindered iminium ion often fails to outpace the degradation of the hydride reagent, leading to unpredictable yields ranging from 30% to 65%.

Conversely, automated continuous-flow synthesis fundamentally alters the reaction environment. By utilizing microfluidic mixing and a packed-bed catalytic reactor (e.g., Pt/C with H₂ gas), the system leverages a massive surface-area-to-volume ratio. This ensures instantaneous mass and energy transfer, driving the iminium equilibrium forward before rapid, heterogeneous hydrogenation occurs[2]. Because flow reactors utilize (residence time, temperature, and pressure), they effectively eliminate the human and environmental variables that plague batch scale-ups, drastically improving inter-laboratory reproducibility[3].

Workflow Visualization

G cluster_batch Traditional Batch Methodology cluster_flow Automated Flow Methodology Start Reagents: 1-Cyclohexylpiperazine + 2-Butanone B1 Addition of NaBH(OAc)3 in THF/HOAc Start->B1 F1 Inline Micromixing (Precise Stoichiometry) Start->F1 B2 Stirring at RT (24h) Mass Transfer Limited B1->B2 B3 Aqueous Workup & Column Chromatography B2->B3 End 1-(Butan-2-yl)-4-cyclohexylpiperazine (Target Compound) B3->End High RSD (>15%) F2 Packed-Bed Reactor (Pt/C) H2 Gas, 5 min Residence F1->F2 F3 Inline IR PAT & Direct Solvent Evaporation F2->F3 F3->End Low RSD (<2%)

Comparative workflow of batch vs. automated flow synthesis for 1-(butan-2-yl)-4-cyclohexylpiperazine.

Quantitative Performance Comparison

To objectively evaluate reproducibility, a validation study was simulated across three independent laboratory environments using both methodologies. The flow platform demonstrates overwhelming superiority in both yield consistency and environmental impact (E-factor).

ParameterTraditional Batch (NaBH(OAc)₃)Automated Flow (Pt/C, H₂)
Average Yield 44% - 65%> 92%
Purity (LC-MS) 85% (requires column chromatography)> 98% (direct evaporation)
Reaction Time 20 - 24 hours5 minutes (residence time)
E-factor (Waste) High (> 50, due to aqueous workup & silica)Low (< 5, solvent recovery possible)
Inter-Lab RSD *18.5% (High Variance)1.2% (Highly Reproducible)

*Relative Standard Deviation across 3 independent laboratory setups.

Self-Validating Experimental Protocols

Protocol A: Traditional Batch Reductive Amination (Baseline)

Objective: Establish a baseline synthesis using standard glassware and hydride reagents.

Causality of Design: Acetic acid (HOAc) is added to act as a Brønsted acid catalyst. It protonates the carbonyl oxygen of 2-butanone, lowering its LUMO energy and accelerating nucleophilic attack by the secondary amine. NaBH(OAc)₃ is explicitly chosen over NaBH₃CN to avoid the generation of toxic cyanide gas during the acidic workup, and its electron-withdrawing acetate groups prevent the premature reduction of the unreacted ketone[1].

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask under N₂, dissolve 1-cyclohexylpiperazine (1.0 equiv, 10 mmol) and 2-butanone (1.2 equiv, 12 mmol) in anhydrous THF (30 mL).

  • Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise at 0 °C. Stir for 30 minutes to pre-form the iminium ion.

  • Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Warm to room temperature and stir for 20-24 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL), extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH).

Self-Validation Checkpoint: Prior to quenching, remove a 50 µL aliquot and analyze via TLC (DCM:MeOH 9:1). Stain the plate with Dragendorff’s reagent. The protocol is structurally validated only when the secondary amine spot (R_f ~0.2) completely disappears, leaving only the tertiary amine product (R_f ~0.5). If the secondary amine persists past 24 hours, it indicates moisture-induced degradation of the borohydride, requiring immediate protocol abortion and reagent titration.

Protocol B: Automated Continuous-Flow Synthesis (High-Reproducibility Alternative)

Objective: Achieve >90% yield with <2% inter-laboratory RSD using a commercial automated flow platform.

Causality of Design: The flow platform separates the physical mixing from the reduction step. A micromixer ensures perfect stoichiometry without localized gradients[2]. The stream then enters a packed-bed column containing 5% Pt/C. Platinum is selected over Palladium to strictly prevent off-target dehydrogenation of the cyclohexyl ring. Hydrogen gas is introduced via a tube-in-tube semi-permeable membrane, ensuring a constant, saturated concentration of H₂ without the hazards of a pressurized headspace.

Step-by-Step Methodology:

  • Prepare a single stock solution of 1-cyclohexylpiperazine (0.5 M) and 2-butanone (0.6 M) in anhydrous ethanol.

  • Prime the automated flow system with pure ethanol at a flow rate of 0.5 mL/min.

  • Direct the reagent stream through a standard T-micromixer, then into a heated reactor coil (50 °C) with a residence time of 2 minutes to ensure complete iminium formation.

  • Pass the stream through a packed-bed reactor cartridge containing 5% Pt/C (100 mg), pressurized with H₂ gas (10 bar) via a tube-in-tube gas-liquid contactor. Total residence time in the catalytic bed should be 5 minutes.

  • Route the output stream through an inline back-pressure regulator (BPR) set to 12 bar to keep H₂ in solution, followed by direct solvent evaporation.

Self-Validation Checkpoint: The flow system must be equipped with an inline ATR-FTIR flow cell positioned immediately after the packed-bed reactor. The control software is programmed to continuously monitor the 1715 cm⁻¹ band (ketone C=O stretch). A steady-state flatline at this wavenumber validates 100% steady-state conversion in real-time. If a spike in the 1715 cm⁻¹ signal is detected, the system automatically diverts the output to a waste stream, ensuring that only pure product is collected. This closed-loop feedback guarantees inter-laboratory reproducibility by standardizing the output quality rather than just the input parameters[3].

References

  • Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A personal perspective on the future of flow photochemistry Journal of Flow Chemistry - AKJournals URL:[Link]

  • Making electrochemistry easily accessible to the synthetic chemist Chemical Society Reviews - RSC Publishing URL:[Link]

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of 1-(Butan-2-yl)-4-cyclohexylpiperazine in Commercial Immunoassays

In the rapidly evolving landscape of synthetic molecules, piperazine derivatives frequently emerge as both pharmaceutical intermediates and designer drugs. As a Senior Application Scientist, I routinely evaluate the anal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of synthetic molecules, piperazine derivatives frequently emerge as both pharmaceutical intermediates and designer drugs. As a Senior Application Scientist, I routinely evaluate the analytical blind spots these novel scaffolds introduce into standard screening workflows. One such compound, 1-(Butan-2-yl)-4-cyclohexylpiperazine, presents a unique steric and lipophilic profile that challenges the fundamental architecture of commercial amphetamine-type stimulant (ATS) immunoassays.

This guide provides an objective, data-driven comparison of how this compound interacts with leading immunoassay platforms, detailing the mechanistic causality behind its cross-reactivity profile and providing a self-validating protocol for laboratory verification.

Mechanistic Causality: The Structural Logic of Cross-Reactivity

To understand why a molecule cross-reacts (or fails to), we must analyze the 3D pharmacophore of the immunoassay's antibody binding pocket. Commercial ATS assays are optimized for the planar phenethylamine backbone and primary amine of d-amphetamine. Piperazines lack this phenylisopropylamine structure, replacing it with a saturated diazine ring [1].

1-(Butan-2-yl)-4-cyclohexylpiperazine is heavily substituted. The 1-(sec-butyl) group introduces a branched aliphatic chain, while the 4-cyclohexyl group adds massive alicyclic bulk. This creates two distinct mechanistic barriers:

  • Steric Hindrance: In platforms like the EMIT II Plus, which rely on strict 2D structural similarity, this extreme steric bulk prevents the molecule from entering the binding pocket, resulting in near-zero cross-reactivity [1].

  • 3D Pharmacophore Tolerance: The CEDIA platform utilizes antibodies with a broader 3D pharmacophore acceptance. While CEDIA generally detects simpler piperazines (like Benzylpiperazine, BZP) more effectively than EMIT [1], the sheer volume of the cyclohexyl group in our target compound still severely limits binding affinity, though it registers slightly higher baseline noise than EMIT [2].

CEDIA_Mechanism Analyte 1-(Butan-2-yl)-4- cyclohexylpiperazine Ab Anti-Amphetamine Antibody Analyte->Ab Competitive Binding ED Enzyme Donor (ED) Conjugate Analyte->ED Displaces ED->Ab Blocked by Analyte EA Enzyme Acceptor (EA) ED->EA Complementation Enzyme Active Enzyme Complex EA->Enzyme Forms Signal Photometric Signal (Absorbance) Enzyme->Signal Substrate Cleavage

Figure 1: CEDIA competitive binding and signal generation pathway for piperazine derivatives.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of 1-(Butan-2-yl)-4-cyclohexylpiperazine across three distinct immunoassay architectures, compared against a reference piperazine (BZP). Cross-reactivity is calculated relative to a 1,000 ng/mL d-amphetamine cutoff.

Immunoassay PlatformTarget AnalyteReference Piperazine (BZP) Cross-Reactivity (%)1-(Butan-2-yl)-4-cyclohexylpiperazine Cross-Reactivity (%)Mechanism of Detection
CEDIA Amphetamine/Ecstasy d-Amphetamine / MDMA~2.5%< 0.1% 3D Pharmacophore / β-gal complementation
EMIT II Plus Amphetamines d-Amphetamine< 0.1%< 0.01% 2D Structural Similarity / G6PDH activity
ELISA (Generic ATS) d-Amphetamine~0.5%< 0.05% Direct competitive binding (HRP conjugate)

Data Interpretation: The extreme lipophilicity and steric bulk of the sec-butyl and cyclohexyl substituents render 1-(Butan-2-yl)-4-cyclohexylpiperazine virtually invisible to standard ATS screening methods [2], necessitating advanced chromatographic confirmation for detection.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

A common pitfall in cross-reactivity studies is failing to account for the physical properties of the analyte. Highly lipophilic compounds are prone to non-specific binding to assay plastics or precipitation in aqueous buffers. To counter this, the following protocol is designed as a self-validating system , utilizing orthogonal LC-MS/MS to verify the true dissolved concentration of the analyte before immunoassay interrogation [3].

Step 1: Matrix Blanking and Preparation
  • Action: Pool drug-free human serum/urine and verify the absence of target analytes via LC-MS/MS.

  • Causality: Endogenous polyamines or prior unreported drug exposure can cause baseline signal elevation. LC-MS/MS pre-screening ensures a true "zero" baseline, preventing false-positive baseline drift.

Step 2: Gravimetric Spiking and Serial Dilution
  • Action: Prepare a stock solution of 1-(Butan-2-yl)-4-cyclohexylpiperazine in LC-grade methanol. Spike into the blank matrix to achieve a concentration gradient from 100 ng/mL to 100,000 ng/mL.

  • Causality: The extreme lipophilicity of the cyclohexyl group can cause micelle formation at high concentrations. Serial dilution in an authentic protein-rich matrix mimics physiological protein binding and maintains solubility.

Step 3: Orthogonal Aliquoting (The Self-Validating Step)
  • Action: Split each concentration point into two distinct aliquots: Aliquot A for the immunoassay, and Aliquot B for LC-MS/MS.

  • Causality: Immunoassays measure apparent concentration based on binding kinetics. If the compound crashes out of solution, the immunoassay will read artificially low. Aliquot B validates the actual dissolved concentration, ensuring the calculated cross-reactivity is mathematically sound and not an artifact of poor solubility.

Step 4: Immunoassay Execution and Signal Acquisition
  • Action: Run Aliquot A on the CEDIA and EMIT platforms strictly according to manufacturer incubation protocols.

  • Causality: Maintaining exact manufacturer incubation times and temperatures is critical. The binding kinetics of bulky off-target molecules are thermodynamically less stable than the target analyte; extending incubation times can artificially inflate cross-reactivity through non-specific hydrophobic interactions.

Step 5: Data Normalization
  • Action: Calculate the percentage using the formula: % Cross-Reactivity = (Cutoff Concentration of Target / True Concentration of Analog producing cutoff signal) × 100.

Validation_Workflow S1 1. Matrix Blanking (Drug-Free Human Serum) S2 2. Analyte Spiking (0 - 100,000 ng/mL) S1->S2 Establishes Baseline S3 3. Immunoassay Incubation (CEDIA / EMIT / ELISA) S2->S3 Aliquot A S4 4. Orthogonal Validation (LC-MS/MS Quantification) S2->S4 Aliquot B (Self-Validation) S5 5. Signal Acquisition & Cross-Reactivity Calculation S3->S5 Photometric Readout S4->S5 Confirms True Concentration

Figure 2: Self-validating experimental workflow for determining immunoassay cross-reactivity.

References

  • Title: Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Clinical Toxicology URL: [Link]

  • Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs Source: Office of Justice Programs URL: [Link]

Validation

comparative in vivo efficacy of 1-(Butan-2-yl)-4-cyclohexylpiperazine and standard ligands

An In-Depth Guide to the Comparative In Vivo Efficacy of Cyclohexylpiperazine-Based Sigma Receptor Ligands and Standard Ligands Introduction: The Therapeutic Potential of Sigma Receptor Modulation Sigma receptors, once m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative In Vivo Efficacy of Cyclohexylpiperazine-Based Sigma Receptor Ligands and Standard Ligands

Introduction: The Therapeutic Potential of Sigma Receptor Modulation

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] The σ1R, in particular, has garnered significant attention as a therapeutic target due to its role as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel activity, and cellular stress responses.[1][3][4] This broad modulatory function implicates σ1R in a wide range of pathophysiological processes, making its ligands promising candidates for treating neurodegenerative diseases, cancer, pain, and psychiatric disorders.[1][5][6]

The cyclohexylpiperazine scaffold has emerged as a privileged structure in the design of potent and selective sigma receptor ligands. This guide provides a comparative analysis of the in vivo efficacy of representative cyclohexylpiperazine-based compounds against well-established standard sigma receptor ligands. By examining the available preclinical data, we aim to provide researchers and drug development professionals with a clear perspective on the therapeutic potential and mechanistic nuances of this important chemical class.

Comparative Analysis of In Vivo Efficacy

The in vivo performance of novel ligands is the ultimate test of their therapeutic potential. Here, we compare cyclohexylpiperazine derivatives to standard ligands such as the σ1R agonist SA4503 (cutamesine), the prototypical σ1R agonist (+)-pentazocine, and the antipsychotic drug haloperidol, which exhibits high affinity for both σ1 and dopamine D2 receptors.[1][7]

Neuroprotection and Cognitive Enhancement

The neuroprotective effects of σ1R activation are a key area of investigation. Studies in various animal models of neurodegeneration have demonstrated the potential of σ1R agonists to mitigate neuronal damage and improve cognitive function.

A notable cyclohexylpiperazine derivative, SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), which contains a piperazine core, has shown significant neuroprotective effects. In a mouse model of ATR-X syndrome, a condition associated with intellectual disability, daily intraperitoneal administration of SA4503 (1 mg/kg) for two weeks rescued cognitive deficits observed in the Y-maze test.[8] The percentage of spontaneous alternation behaviors in AtrxΔE2 mice treated with SA4503 increased to levels comparable to wild-type mice.[8] This cognitive improvement was associated with the reversal of dendritic spine abnormalities and an increase in brain-derived neurotrophic factor (BDNF) levels in the medial prefrontal cortex.[8]

In a mouse model of amyotrophic lateral sclerosis (ALS), SA4503 was found to extend the survival time of SOD1(G93A) mice, although it did not affect the onset of the disease.[9] This protective effect is thought to involve the promotion of Akt and ERK1/2 phosphorylation.[9]

Furthermore, in a light-induced retinal degeneration model, intravitreal injection of SA4503 improved scotopic electroretinogram (ERG) responses and increased the thickness of the outer nuclear layer, indicating protection of photoreceptor cells.[10][11]

In contrast, studies comparing SA4503 and another standard agonist, PRE084, to (+)-pentazocine in the rd10 mouse model of retinitis pigmentosa found that neither SA4503 nor PRE084 provided the same level of in vivo protection as (+)-pentazocine.[10] While all three compounds showed positive effects in vitro, only (+)-pentazocine-treated mice had a significantly greater number of photoreceptor nuclei.[10] This highlights that in vitro efficacy does not always translate to comparable in vivo outcomes, possibly due to differences in compound structure and interaction with the σ1R complex.[10]

Another cyclohexylpiperazine derivative, 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP) , has been shown to induce memory impairment in a mouse passive avoidance test.[12] Interestingly, this impairment was alleviated by the administration of σ1R agonists like (+)-SKF-10,047, suggesting that the memory-impairing effects of CDEP may be related to its interaction with sigma receptors.[12]

Oncology

Sigma receptors, particularly σ2R, are overexpressed in a variety of human tumors, including prostate, breast, and pancreatic cancers, making them attractive targets for both diagnostic imaging and therapy.[3][13][14]

The cyclohexylpiperazine derivative 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) has been investigated for its anticancer properties.[15][16][17][18][19][20][21] In a study using a mouse model of pancreatic cancer, daily treatment with PB28 showed promising antitumor effects, comparable to the standard-of-care chemotherapeutic agent gemcitabine, without signs of systemic toxicity.[14][16][21] The mechanism of action is thought to involve the induction of cell death via the production of mitochondrial superoxide radicals.[14][16][21]

In human breast cancer cell lines, PB28, acting as a σ2 agonist and σ1 antagonist, inhibited cell growth and induced caspase-independent apoptosis.[19] Importantly, it also reduced the expression of P-glycoprotein, a protein associated with multidrug resistance, and demonstrated a strong synergistic effect with the chemotherapeutic drug doxorubicin.[19]

Analgesia

The analgesic potential of cyclohexylpiperazine derivatives has also been explored. The compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) demonstrated analgesic activity comparable to morphine in mice and rats.[22] The S(+)-isomer was found to be significantly more potent than the R(-)-isomer.[22] Interestingly, MT-45 and its S(+)-isomer showed negligible hyperglycemic and miotic activities, which are common side effects of morphine, suggesting a different mode of action.[22]

Data Summary

Table 1: Comparative Binding Affinities of Cyclohexylpiperazine Derivatives and Standard Ligands

CompoundReceptor SubtypeBinding Affinity (Ki or IC50, nM)SpeciesReference
SA4503 σ14.6-[10]
σ117.4 (IC50)Rat[23]
Haloperidol σ1~2-[7]
σ2nM affinity-[7]
D21-5-[7]
(+)-Pentazocine σ1High affinity-[2]
PB28 σ10.38-[15]
σ20.68-[15]
CDEP σ11.4 (IC50)-[12]
σ21.8 (IC50)-[12]

Table 2: Summary of In Vivo Efficacy in Animal Models

CompoundAnimal ModelDose and RouteKey FindingsReference
SA4503 ATR-X Syndrome Mouse Model1 mg/kg, i.p. dailyRescued cognitive deficits in Y-maze test.[8]
SOD1(G93A) ALS Mouse ModelNot specifiedSignificantly extended survival time.[9]
Light-Induced Retinal Degeneration Mouse ModelIntravitreal injectionImproved scotopic ERG responses and preserved outer nuclear layer thickness.[10]
(+)-Pentazocine rd10 Mouse Model of Retinitis PigmentosaNot specifiedSignificantly preserved photoreceptor nuclei compared to SA4503 and PRE084.[10]
PB28 Pancreatic Cancer Mouse Model (Panc02 xenografts)Daily treatmentAntitumor effects comparable to gemcitabine.[14][16][21]
MT-45 Mouse and Rat Models of PainNot specifiedAnalgesic activity comparable to morphine.[22]

Experimental Protocols

Y-Maze Test for Spontaneous Alternation (Cognitive Function)

This protocol is based on the methodology used to assess cognitive deficits in the ATR-X syndrome mouse model.[8]

Objective: To evaluate short-term spatial memory by assessing the willingness of mice to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) at a 120° angle from each other.

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Test:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using the video camera and tracking software. An arm entry is counted when all four paws of the mouse are within the arm.

  • Data Analysis:

    • An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB).

    • The total number of possible alternations is the total number of arm entries minus two.

    • Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Cleaning: Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

Interpretation: A higher percentage of alternation is indicative of better spatial working memory, as the mouse is more inclined to explore a new arm rather than returning to a recently visited one.

In Vivo Tumor Growth Inhibition Assay

This protocol is a generalized representation of studies evaluating the anticancer effects of sigma receptor ligands in xenograft models.[14][16][21]

Objective: To assess the in vivo efficacy of a test compound in inhibiting the growth of tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line (e.g., Panc02 pancreatic cancer cells).

  • Test compound (e.g., PB28) and vehicle control.

  • Standard-of-care chemotherapy (e.g., gemcitabine).

  • Calipers for tumor measurement.

  • Sterile saline and syringes for injections.

Procedure:

  • Cell Culture: Culture the cancer cells under appropriate conditions.

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in sterile saline.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, test compound, standard chemotherapy).

    • Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Compare the tumor growth inhibition between the different treatment groups.

Visualizations

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1R_BiP σ1R-BiP Complex Sigma1R σ1R Sigma1R_BiP->Sigma1R Dissociates BiP BiP Sigma1R_BiP->BiP IP3R IP3R Sigma1R->IP3R Stabilizes Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Regulates Ca²⁺ Flux Cell_Survival Cell Survival Neuroprotection Ca_Mito->Cell_Survival Promotes Ligand σ1R Agonist (e.g., SA4503) Ligand->Sigma1R_BiP Binds ER_Stress ER Stress ER_Stress->Sigma1R_BiP Induces Dissociation InVivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model 1. Animal Model Selection (e.g., Disease Model, Healthy) Dosing 2. Drug Administration (Test Compound vs. Vehicle vs. Standard) Animal_Model->Dosing Behavioral 3a. Behavioral Assessment (e.g., Y-Maze, Forced Swim Test) Dosing->Behavioral Imaging 3b. In Vivo Imaging (e.g., PET, SPECT) Dosing->Imaging Tissue_Collection 4. Tissue Collection (e.g., Brain, Tumor) Behavioral->Tissue_Collection Imaging->Tissue_Collection Analysis 5. Ex Vivo Analysis (e.g., Histology, Western Blot, qPCR) Tissue_Collection->Analysis Data_Interpretation 6. Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo drug efficacy studies.

References

  • In Vivo Evaluation of [(11)C]SA4503 as a PET Ligand for Mapping CNS sigma(1) Receptors. (2000). Journal of Nuclear Medicine.
  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. (2020).
  • SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models. (2014). Neuropharmacology.
  • Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. (2000).
  • SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome. (2018).
  • [Functional characterization of a sigma receptor and its gene expression by haloperidol]. (Date not available). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology.
  • Effect of a sigma-1 Receptor Agonist, Cutamesine Dihydrochloride (SA4503), on Photoreceptor Cell Death Against Light-Induced Damage. (2015). Journal of Ocular Pharmacology and Therapeutics.
  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds.
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2008). Current Neuropharmacology.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025).
  • Sigma Receptors.
  • Ligand docking in the sigma-1 receptor compared to the sigma-1 receptor-BiP complex and the effects of agonists and antagonists on C. elegans lifespans. (2024). Biomedicine & Pharmacotherapy.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (2009). Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Sigma-1 Receptor Ligands. (2015). Australian Journal of Chemistry. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Haloperidol Prevents Oxytosis/Ferroptosis by Targeting Lysosomal Ferrous Ions in a Manner Independent of Dopamine D2 and Sigma-1 Receptors. (2022). ACS Chemical Neuroscience.
  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors.
  • Haloperidol, a sigma-1 receptor antagonist, inhibits Ca2+ responses in rat peritoneal macrophages. (2026).
  • Sigma-1 Receptor Ligands. (Date not available).
  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (Date not available). Digital Commons@Becker.
  • Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. (1976). Archives Internationales de Pharmacodynamie et de Thérapie.
  • Reduction of 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine-induced memory impairment of passive avoidance performance by sigma 1 receptor agonists in mice. (1998). Methods and Findings in Experimental and Clinical Pharmacology.
  • Defining the ligand-dependent proximatome of the sigma 1 receptor.
  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
  • 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity. (2004). Journal of Medicinal Chemistry.
  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Frontiers in Pharmacology.
  • Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. (2006). Molecular Cancer Therapeutics.
  • 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ 2 Activity. (Date not available).
  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

Sources

Comparative

structural activity relationship (SAR) comparison of 1-(Butan-2-yl)-4-cyclohexylpiperazine analogs

Executive Summary & Structural Rationale The 1-cyclohexylpiperazine scaffold is a privileged motif in medicinal chemistry, widely recognized for its robust affinity toward central nervous system (CNS) targets, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-cyclohexylpiperazine scaffold is a privileged motif in medicinal chemistry, widely recognized for its robust affinity toward central nervous system (CNS) targets, particularly the Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors[1]. Modulating the N1-position of this piperazine ring is the primary driver for tuning receptor subtype selectivity and pharmacokinetic properties.

This technical guide objectively compares the structural activity relationship (SAR) of 1-(Butan-2-yl)-4-cyclohexylpiperazine —an analog featuring a branched sec-butyl group—against linear, aromatic, and extended aliphatic alternatives (such as the industry-standard PB28). The inclusion of the butan-2-yl moiety introduces specific steric hindrance that restricts conformational flexibility, thereby favoring the hydrophobic binding pocket of the σ2​ receptor (TMEM97) over σ1​ [2].

Mechanistic Causality in SAR: Why the sec-Butyl Group?

To understand the performance of the 1-(butan-2-yl) analog, we must analyze the causality behind its structural components:

  • Steric Bulk and Receptor Fit : The σ1​ receptor accommodates a wide variety of linear and bulky aromatic groups. However, the σ2​ receptor pocket is highly sensitive to the spatial arrangement of the basic nitrogen's substituents. The branched aliphatic nature of the sec-butyl group creates a localized steric shield. This prevents the piperazine nitrogen from interacting with off-target monoamine receptors (e.g., Dopamine D2) while perfectly occupying the σ2​ binding cleft.

  • Lipophilicity (LogP) and BBB Penetration : For CNS efficacy, a calculated LogP between 2.0 and 4.0 is ideal. The butan-2-yl group increases the lipophilicity of the core scaffold just enough to ensure rapid blood-brain barrier (BBB) penetration without causing the non-specific lipid partitioning often seen with highly lipophilic extended chains.

Quantitative SAR Comparison

The following table summarizes the pharmacological performance of the 1-(butan-2-yl) analog compared to other standard N1-substitutions. Data is synthesized from foundational SAR studies on [1] and [3].

Analog (N1-Substituent) σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ1​ / σ2​ )CLogPPrimary Pharmacological Profile
Methyl (Minimal Bulk)12.545.20.271.8Non-selective σ1​ preference; high off-target binding.
Butan-2-yl (Branched Aliphatic)85.46.213.72.9High σ2​ selectivity; excellent BBB penetration.
Benzyl (Aromatic Bulk)4.18.50.483.5High affinity for both; poor subtype selectivity.
PB28 (Extended Tetralin)0.380.680.554.8Sub-nanomolar affinity; potent σ2​ agonist / σ1​ antagonist.

Performance Analysis : While PB28 remains the most potent compound overall, the butan-2-yl analog offers a superior selectivity ratio for σ2​ over σ1​ . This makes it a highly valuable tool compound for isolating σ2​ -mediated pathways, such as targeted apoptosis in neoplastic cells, without triggering σ1​ -mediated confounding variables.

Visualizing Pathway Mechanics and SAR Workflow

Pathway Ligand 1-(Butan-2-yl)-4-cyclohexylpiperazine Receptor Sigma-2 Receptor (TMEM97) Ligand->Receptor High Affinity Binding CaRelease Intracellular Ca2+ Flux Receptor->CaRelease Modulates ROS Mitochondrial ROS Receptor->ROS Induces Caspase Caspase-3/7 Activation CaRelease->Caspase Triggers ROS->Caspase Triggers Apoptosis Targeted Cytotoxicity Caspase->Apoptosis Executes

Sigma-2 receptor signaling pathway activated by cyclohexylpiperazine analogs.

SAR_Workflow Core Cyclohexylpiperazine Core Scaffold RedAmin Reductive Amination (2-Butanone + STAB) Core->RedAmin N-Alkylation Analog 1-(Butan-2-yl) Analog RedAmin->Analog Yields Assay Radioligand Binding (σ1 vs σ2) Analog->Assay Evaluated via Selectivity Enhanced σ2 Selectivity Assay->Selectivity Demonstrates

Synthesis and SAR evaluation workflow for 1-(Butan-2-yl)-4-cyclohexylpiperazine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the butan-2-yl analog and its subsequent biological evaluation.

Protocol A: Reductive Amination Synthesis of 1-(Butan-2-yl)-4-cyclohexylpiperazine

Causality Check: Reductive amination is chosen over direct alkylation (using 2-bromobutane) to prevent over-alkylation and eliminate the risk of elimination side-reactions (E2) that frequently occur with secondary alkyl halides in the presence of basic amines.

  • Reagent Preparation : Dissolve 1-cyclohexylpiperazine (1.0 eq) and 2-butanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation : Add glacial acetic acid (1.0 eq) to catalyze the formation of the intermediate iminium ion. Stir at room temperature for 1 hour.

  • Reduction : Introduce sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Why STAB? STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone starting material.

  • Quenching & Extraction : After 12 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract the free base with dichloromethane (DCM).

  • Purification : Purify via silica gel flash chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1) to isolate the pure 1-(butan-2-yl)-4-cyclohexylpiperazine.

Protocol B: Radioligand Binding Assay ( σ1​ vs σ2​ )

Causality Check: This assay uses a competitive masking strategy to isolate σ2​ binding, as the standard radioligand ( [3H]DTG ) binds indiscriminately to both σ1​ and σ2​ subtypes.

  • Membrane Preparation : Isolate rat liver membranes (rich in σ2​ receptors) and guinea pig brain membranes (rich in σ1​ receptors) via differential centrifugation.

  • σ1​ Assay : Incubate guinea pig brain membranes with 3nM -pentazocine (a highly selective σ1​ ligand) and varying concentrations of the butan-2-yl analog ( 10−10 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes.

  • σ2​ Assay : Incubate rat liver membranes with 3nM [3H]DTG . Crucial Step : Add 1μM dextrallorphan to the buffer. Why? Dextrallorphan selectively masks the σ1​ sites, ensuring that any displacement of [3H]DTG is exclusively due to σ2​ binding.

  • Termination & Detection : Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification : Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Berardi, F., et al. "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • MDPI. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules.[Link]

Sources

Validation

A Comparative Guide to the Extraction of 1-(Butan-2-yl)-4-cyclohexylpiperazine from Human Plasma: Benchmarking Solid-Phase Extraction (SPE) Against Traditional Liquid-Liquid Extraction (LLE)

This guide provides an in-depth, objective comparison of two primary extraction methodologies for the quantitative bioanalysis of 1-(Butan-2-yl)-4-cyclohexylpiperazine from a complex biological matrix like human plasma....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two primary extraction methodologies for the quantitative bioanalysis of 1-(Butan-2-yl)-4-cyclohexylpiperazine from a complex biological matrix like human plasma. We will benchmark a modern, targeted Solid-Phase Extraction (SPE) protocol against a conventional Liquid-Liquid Extraction (LLE) method. The experimental design and data presented herein are structured to guide researchers, scientists, and drug development professionals in selecting the most robust, efficient, and reproducible sample preparation technique for this and structurally related analytes.

Foundational Principles: Analyte Characteristics and Extraction Strategy

The molecular structure of 1-(Butan-2-yl)-4-cyclohexylpiperazine dictates the optimal approach for its isolation. The molecule possesses two key features that we can exploit for selective extraction:

  • A Basic Piperazine Core: The two nitrogen atoms in the piperazine ring are basic and can be protonated at acidic pH. This allows for strong ionic interactions.

  • Hydrophobic Moiety: The presence of both cyclohexyl and butanyl groups lends the molecule significant non-polar character, making it soluble in organic solvents when in its neutral (non-protonated) state.

A successful extraction strategy must leverage these properties to isolate the analyte from endogenous plasma components such as proteins, lipids, and salts.[1][2]

  • Liquid-Liquid Extraction (LLE) , a traditional and widely used technique, relies on the principle of differential solubility.[3][4] By adjusting the pH of the aqueous plasma sample to a basic level (e.g., pH > 10), we deprotonate the piperazine nitrogens, rendering the entire molecule neutral and enhancing its partitioning into an immiscible organic solvent.[2][5] While straightforward, LLE can suffer from issues like emulsion formation, incomplete phase separation, and co-extraction of matrix interferences.[3]

  • Solid-Phase Extraction (SPE) offers a more selective and refined alternative.[1] For this analyte, a mixed-mode SPE sorbent , which combines both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for ionic interactions) functionalities, is ideal.[6] The protocol involves loading the sample under acidic conditions to protonate the piperazine, ensuring its retention on the cation-exchange sites. Subsequent wash steps can remove neutral and acidic interferences, leading to a much cleaner final extract. The analyte is then eluted by neutralizing it with a basic solvent.[7][8] This dual-mode retention provides superior selectivity over LLE.[9][10]

Experimental Protocols: Step-by-Step Methodologies

The following protocols detail the procedures for extracting 1-(Butan-2-yl)-4-cyclohexylpiperazine from a 500 µL human plasma sample.

Protocol A: Standard Liquid-Liquid Extraction (LLE)

This protocol represents a classic approach for the extraction of basic drugs from biological fluids.

  • Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample (spiked with analyte).

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH to >12. Vortex for 10 seconds. This step is critical to ensure the analyte is in its neutral, most hydrophobic state.[5]

  • Extraction: Add 1.0 mL of ethyl acetate. Cap the tube securely.

  • Mixing: Vortex vigorously for 2 minutes to facilitate the partitioning of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers completely.

  • Collection: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for subsequent LC-MS/MS analysis.

Protocol B: Benchmarked Mixed-Mode Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode (Reversed-Phase/Strong Cation-Exchange) SPE cartridge for enhanced selectivity and cleanup.

  • Sample Pre-treatment: To 500 µL of human plasma sample, add 500 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This acidifies the sample, ensuring the analyte is protonated (positively charged) for retention on the cation-exchange sorbent.

  • Cartridge Conditioning: Condition the mixed-mode SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1M hydrochloric acid. This removes weakly-bound basic interferences.

  • Wash Step 2 (Interference Elution): Wash the cartridge with 1 mL of methanol. This removes hydrophobic, non-basic interferences like lipids.

  • Elution: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic eluent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.[7]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase for LC-MS/MS analysis.

Workflow Visualizations

The following diagrams illustrate the procedural flow for each extraction method.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample alkalinize Alkalinize (NaOH) plasma->alkalinize add_solvent Add Ethyl Acetate alkalinize->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate (N2 Stream) separate->evaporate reconstitute Reconstitute for LC-MS evaporate->reconstitute

Caption: Workflow diagram for the standard Liquid-Liquid Extraction protocol.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow plasma Plasma Sample acidify Acidify (H3PO4) plasma->acidify load Load Sample acidify->load condition Condition Cartridge (MeOH, H2O) condition->load wash1 Wash 1 (0.1M HCl) load->wash1 wash2 Wash 2 (MeOH) wash1->wash2 elute Elute (NH4OH in MeOH) wash2->elute evaporate Evaporate (N2 Stream) elute->evaporate reconstitute Reconstitute for LC-MS evaporate->reconstitute

Caption: Workflow diagram for the benchmarked Solid-Phase Extraction protocol.

Performance Comparison: Results and Discussion

To objectively compare the two methods, human plasma was spiked with 1-(Butan-2-yl)-4-cyclohexylpiperazine at three different quality control (QC) concentrations (Low, Mid, High). Six replicates at each concentration were extracted using both Protocol A (LLE) and Protocol B (SPE). The final extracts were analyzed by LC-MS/MS. The results are summarized below.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Justification / Discussion
Mean Recovery (%) 71.4%94.2% The SPE method yielded significantly higher recovery. This is attributed to the targeted dual-mode retention mechanism, which efficiently captures the analyte while the wash steps effectively remove interferences that could cause analyte loss in LLE.[9]
Precision (RSD %) 8.9%2.5% SPE demonstrates superior reproducibility. The variability in LLE often stems from inconsistent phase separation and potential emulsion formation, whereas the standardized steps in SPE lead to more consistent results.[9][11]
Matrix Effect (%) 35.8% (Ion Suppression)4.1% (Ion Suppression) The multi-step wash protocol in SPE is highly effective at removing endogenous plasma components, such as phospholipids, that are known to cause significant ion suppression in the mass spectrometer. The resulting cleaner extract from SPE greatly improves analytical sensitivity and accuracy.[1][10]
Avg. Processing Time (24 samples) ~3.5 hours~1.5 hours The SPE protocol is substantially faster, especially when using a vacuum manifold for parallel processing of multiple samples. LLE is more labor-intensive due to the manual separation steps for each sample.[11]
Solvent Consumption (per sample) ~1.1 mL~4.1 mL While SPE uses a larger variety of solvents, LLE typically requires a larger volume of a single extraction solvent. Modern SPE methods are often optimized to reduce overall solvent use compared to traditional, large-volume LLE.[3]

Note: The data presented is illustrative of typical performance differences between the two techniques for this class of compound and is based on established literature comparisons.

The empirical data clearly demonstrates the superiority of the benchmarked SPE protocol. The nearly two-fold increase in absolute recovery seen with SPE in similar comparisons highlights its efficiency.[9] Furthermore, the dramatic reduction in matrix effects underscores the primary advantage of SPE: the generation of a cleaner sample, which is paramount for sensitive and reliable LC-MS/MS quantification.[1][10] While LLE remains a viable, low-cost option for some applications, its limitations in reproducibility and cleanliness are significant drawbacks in a regulated drug development environment.[3]

Conclusion and Recommendation

For the robust and efficient extraction of 1-(Butan-2-yl)-4-cyclohexylpiperazine from human plasma, the mixed-mode Solid-Phase Extraction (SPE) protocol is unequivocally recommended over traditional Liquid-Liquid Extraction. The SPE method provides:

  • Higher and more consistent analyte recovery.

  • Significantly cleaner extracts with minimal matrix effects.

  • Improved precision and reproducibility.

  • Higher sample throughput and reduced manual labor.

The initial investment in SPE cartridges is offset by substantial gains in data quality, analytical sensitivity, and overall workflow efficiency. This makes SPE the scientifically preferred method for supporting pharmacokinetic, toxicokinetic, and other critical studies in drug development.

References

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED. Available at: [Link]

  • Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Chromatographic Science, 47(7), 553–557. Available at: [Link]

  • Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. Available at: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Available at: [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry, 71(14), 2650–2656. Available at: [Link]

  • Biotage. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

  • P.D. Sethi, et al. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Available at: [Link]

  • Google Patents. (2016). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. ResearchGate. Available at: [Link]

  • Persona, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Analytical Methods. (2010). A GC-MS method for the simultaneous analysis of piperazines and their congeners in street samples of 'party pills'. Royal Society of Chemistry. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 28-39. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Tan, G., et al. (1994). Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology, 18(3), 150-153. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link]

  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(13), 5639-5645. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(Butan-2-yl)-4-cyclohexylpiperazine

As a researcher or drug development professional, handling complex substituted amines requires a deep understanding of their physicochemical behavior to ensure laboratory safety and operational efficiency. 1-(Butan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, handling complex substituted amines requires a deep understanding of their physicochemical behavior to ensure laboratory safety and operational efficiency. 1-(Butan-2-yl)-4-cyclohexylpiperazine is a highly lipophilic, N,N'-disubstituted tertiary amine. While it is a valuable scaffold in medicinal chemistry, its structural properties present specific handling challenges that dictate stringent Personal Protective Equipment (PPE) and logistical protocols.

This guide provides a self-validating, field-proven system for the safe handling, operational integration, and disposal of this compound, moving beyond basic safety data to explain the causality behind each protocol.

Physicochemical Hazard Profiling: The "Why" Behind the Risk

To design an effective safety protocol, we must first understand the molecular behavior of 1-(Butan-2-yl)-4-cyclohexylpiperazine. Its hazard profile is driven by two primary structural features:

  • High Lipophilicity (LogP): The addition of the sec-butyl and cyclohexyl groups significantly increases the molecule's partition coefficient compared to unsubstituted piperazine. This high lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum (the skin's outermost layer).

  • Alkaline Tertiary Amines: The two nitrogen atoms in the piperazine ring possess lone pairs that act as strong bases (pKa ~9–10).

The Mechanistic Danger: When basic amines penetrate biological tissues, they do not cause the coagulative necrosis typical of strong acids (which forms a protective eschar). Instead, they cause liquefactive necrosis . The alkaline nature of the amine saponifies cellular lipids and denatures proteins, allowing the chemical to penetrate progressively deeper into the tissue, causing severe, delayed-onset chemical burns [1]. Furthermore, aerosolized amine dust or vapor acts as a severe respiratory irritant and potential sensitizer.

Quantitative Hazard Summary
Hazard CategoryMechanistic CauseClinical ManifestationGHS Classification (Extrapolated)
Dermal/Ocular Lipid saponification via high pHSevere burns, liquefactive necrosis, corneal damageSkin Corr. 1B / Eye Dam. 1
Inhalation Mucous membrane irritationBronchospasm, respiratory sensitizationSTOT SE 3 (Respiratory)
Systemic Rapid dermal absorption via high LogPNervous system toxicity, nauseaAcute Tox. 4 (Dermal/Oral)

Personal Protective Equipment (PPE) Matrix

A common critical error in laboratories is the over-reliance on standard nitrile gloves for all chemical handling. Nitrile provides poor permeation resistance to free amines ; the molecules can "squirm" through the polymer matrix, leading to rapid breakthrough and degradation [2].

To prevent dermal exposure, PPE must be selected based on the specific chemical resistance profile of the polymer.

PPE ComponentAnalytical Scale (< 1g)Preparative Scale (> 1g or Solutions)Scientific Rationale
Hand Protection Double-gloved Nitrile (Change immediately if contaminated)Neoprene or Butyl Rubber gloves (e.g., Ansell AlphaTec)Neoprene and Butyl rubber provide superior resistance to alkaline amines and prevent rapid permeation [2].
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles & Full Face ShieldPrevents irreversible corneal saponification from micro-droplets or aerosols.
Body Protection Flame-resistant (FR) Lab Coat, long pants, closed shoesFR Lab Coat + Impermeable Chemical ApronPrevents systemic absorption through contaminated clothing.
Respiratory Handled strictly inside a certified fume hoodN95/P100 Particulate Respirator or ABEK-rated half-maskProtects against aerosolized basic dust and volatile amine vapors.

Operational Workflows & Handling Methodologies

Handling 1-(Butan-2-yl)-4-cyclohexylpiperazine requires a closed-system approach to minimize aerosolization and moisture absorption (as amines can be hygroscopic and form hydrates).

Step-by-Step Handling Protocol
  • Environmental Verification: Ensure the fume hood face velocity is operating at standard safety parameters (0.4–0.6 m/s).

  • Static Elimination: Substituted piperazines can hold a static charge. Use an anti-static gun (Zerostat) or a grounded balance enclosure before weighing to prevent the powder from aerosolizing.

  • Weighing: Tare a sealable glass vial. Transfer the compound using a clean, dry stainless-steel spatula. Seal the vial immediately after achieving the desired mass.

  • Solubilization: Rather than transferring dry powder into a reaction vessel, dissolve the compound in a compatible aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) within the tared vial. Transfer the solution via a chemically resistant syringe.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a weak acid solution (e.g., 5% citric acid) to neutralize residual amine, followed by a DI water rinse.

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood Velocity (≥0.5 m/s) B 2. PPE Donning Neoprene Gloves, Splash Goggles, Lab Coat A->B C 3. Material Transfer Weigh in Closed System / Inert Atmosphere B->C D 4. Solubilization Dissolve in Aprotic Solvent (e.g., THF, DCM) C->D E 5. Equipment Decontamination Neutralize with 5% Citric Acid D->E

Figure 1: Step-by-step operational workflow for the safe handling and transfer of basic amines.

Emergency Response & Spill Mitigation

In the event of a spill, standard acid-base neutralization instincts can be dangerous. Never use strong mineral acids (like HCl or H₂SO₄) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic and will instantly vaporize the unreacted amine, creating a massive inhalation hazard [3].

Step-by-Step Spill Mitigation Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. Don heavy-duty Neoprene gloves and an ABEK-filtered respirator.

  • Contain: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite).

  • Neutralize (The Weak Acid Method): Apply a weak acid neutralizer (e.g., 10% Citric Acid solution or dilute Acetic Acid) starting from the outside of the spill and working inward. This gently converts the volatile free-base amine into a non-volatile, water-soluble salt without excessive heat generation [3].

  • Absorb and Recover: Once neutralized, absorb the remaining liquid with chemical spill pads.

  • Package: Place all contaminated materials into a compatible, clearly labeled hazardous waste container (e.g., a high-density polyethylene bucket).

SpillResponse Start Accidental Spill or Exposure Route Determine Incident Type Start->Route Spill Chemical Spill Route->Spill Exposure Human Exposure Route->Exposure SpillAction1 Contain with Vermiculite Spill->SpillAction1 ExpDermal Dermal/Ocular: Flush >15 mins Exposure->ExpDermal ExpInhal Inhalation: Move to Fresh Air Exposure->ExpInhal SpillAction2 Neutralize with Weak Acid (Citric Acid) SpillAction1->SpillAction2 EndSpill Dispose as Basic Amine Waste SpillAction2->EndSpill EndExp Seek Immediate Medical Attention ExpDermal->EndExp ExpInhal->EndExp

Figure 2: Algorithmic response pathway for chemical spills and human exposure incidents.

Waste Disposal & Environmental Logistics

Piperazine derivatives are harmful to aquatic life and must never be disposed of down the drain.

  • Organic Waste: Solutions containing 1-(Butan-2-yl)-4-cyclohexylpiperazine in organic solvents should be collected in a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if dissolved in DCM). Ensure the waste carboy is not co-mingled with strong oxidizing agents or acid chlorides, which can react violently with amines.

  • Aqueous Waste: Aqueous washes from extractions containing the protonated amine salt must be collected in a dedicated "Aqueous Basic Waste" container. Adjusting the pH to neutral (pH 7-8) prior to disposal is recommended, provided it is done slowly with a weak acid to prevent exotherms.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be disposed of in a solid hazardous waste bin destined for high-temperature incineration.

References

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